5-Chloro-2-methylaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZGSMUCRXYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064175 | |
| Record name | 5-Chloro-2-methylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-42-3 | |
| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-methylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-o-toluidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684MXW9GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Chloro-2-methylaniline hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-2-methylaniline Hydrochloride
This guide provides a comprehensive overview of this compound, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical properties, analytical methodologies, synthesis, and safety protocols, offering field-proven insights and practical guidance.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt form of the aromatic amine 5-Chloro-2-methylaniline. The addition of hydrochloric acid protonates the amino group, enhancing the compound's stability and modifying its solubility profile, which is a common practice for handling and storing amines.
-
Synonyms : 2-Amino-4-chlorotoluene Hydrochloride, 5-Chloro-o-toluidine Hydrochloride[2][3]
-
Parent Compound CAS : 95-79-4 (for the free base, 5-Chloro-2-methylaniline)[4][5][6]
-
Molecular Weight : 178.06 g/mol [1]
Molecular Structure Identifiers:
-
InChI : InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of 5-Chloro-2-methylaniline and its hydrochloride salt are crucial for determining appropriate handling, storage, and application conditions. The data presented below is a compilation from various sources. Note that properties like boiling point and density are typically reported for the free base.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light red powder/crystal.[3] | TCI, PubChem |
| Purity | >98.0% (HPLC) | TCI[3] |
| Melting Point | 22-27 °C (for free base)[4] | Sigma-Aldrich |
| Boiling Point | 237 °C at 1013 hPa (for free base)[4][6] | Sigma-Aldrich, Merck |
| Density | ~1.17 g/cm³ at 20 °C (for free base)[6] | Sigma-Aldrich, Merck |
| Solubility | Soluble in hot alcohol.[5][7] Slightly soluble in water.[8] | HSDB, Guidechem |
| Vapor Pressure | 0.45 hPa at 50 °C (for free base) | Sigma-Aldrich |
| Flash Point | 160 °C (closed cup) (for free base)[4][6] | Sigma-Aldrich, Merck |
Synthesis and Manufacturing Overview
5-Chloro-2-methylaniline is primarily synthesized through the chemical reduction of a nitrated precursor. This transformation is a cornerstone of aromatic amine production.
Primary Synthesis Route: The most common industrial method involves the reduction of 4-Chloro-2-nitrotoluene.[5][8] This process can be achieved using various reducing agents. A patented method describes dissolving a polysulfide (e.g., sodium polysulphide) in water, adding an ammonium salt, and then reacting it with 4-chloro-2-nitro-toluene at a controlled temperature (30-105 °C).[9] This approach is noted for its high yield (over 98%) and improved safety profile compared to methods requiring expensive catalysts.[9]
Alternative Synthesis Route: Another documented method is the hydrogenation of 4,5-dichloro-2-methylaniline.[10] This dehalogenation reaction is performed under high pressure (100 atmospheres) and temperature (220°C) in the presence of a catalyst, yielding the desired product with high purity.[10]
Caption: Generalized workflow for the synthesis of 5-Chloro-2-methylaniline and its hydrochloride salt.
Applications in Research and Industry
This compound serves as a vital intermediate in multiple industrial sectors. Its utility stems from the reactive amino group and the specific substitution pattern on the benzene ring.
-
Dye Industry : It is a well-known precursor in the synthesis of organic dyestuffs.[5] Specifically, it is used as "Fast Red KB Base" and is a key component (Azoic Diazo Component 32) for producing certain azo dyes.[5][8][11]
-
Pharmaceutical Synthesis : Aromatic amines are fundamental building blocks in drug discovery and development. This compound serves as a precursor for synthesizing more complex active pharmaceutical ingredients (APIs).
-
Pesticide Manufacturing : It is also utilized as an intermediate in the production of various pesticides.[8]
-
Chemical Synthesis : In a broader context, it's used in laboratories for creating a range of organic compounds.[6]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound is essential for its application. A combination of chromatographic and spectroscopic techniques is employed.
-
Chromatography : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, with commercial suppliers guaranteeing >98.0%.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for analysis.[12]
-
Spectroscopy : A full suite of spectroscopic data is available for structural elucidation:
-
NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra are available for confirming the proton and carbon framework of the molecule.[1][13]
-
Infrared Spectroscopy (IR) : IR spectra, often obtained using KBr wafer techniques, help identify characteristic functional groups.[1]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the parent compound.[5]
-
Caption: A typical workflow for the analytical characterization of the compound.
Safety, Handling, and Storage
Proper handling of this compound is critical due to its toxicological profile. The free base, 5-Chloro-o-toluidine, is suspected of causing cancer.[4][14]
GHS Hazard Classification :
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1][6][14]
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][6]
-
Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[1][6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[6]
Precautionary Measures & Handling :
-
Prevention : Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] Wear protective gloves, clothing, eye, and face protection.[14] Avoid breathing dust and wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.
-
Response :
-
If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
-
If on Skin : Wash with plenty of water.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If Exposed or Concerned : Get medical advice/attention.[14]
-
-
Storage : Store locked up.[14] Recommended storage is at room temperature or below +30°C, in a cool, dark place.[7]
Experimental Protocols
The following protocols describe self-validating systems for the analysis of this compound, reflecting standard industry practices.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for quantifying the purity of the compound. The choice of a C18 column is based on its proven efficacy for separating small aromatic molecules. Acetonitrile and a buffered aqueous phase are selected to ensure good peak shape and resolution.
Methodology:
-
Standard Preparation : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water diluent to create a 1 mg/mL stock solution.
-
Sample Preparation : Prepare a sample solution at the same concentration (1 mg/mL) using the batch to be tested.
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detector : UV-Vis at 240 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the standard solution to establish retention time and peak area. Subsequently, inject the sample solution.
-
Purity Calculation : The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
-
Purity (%) = (Area_main_peak / Area_total) * 100
-
-
System Validation : The method is self-validating through the consistent retention time of the main peak between the standard and sample runs and a stable baseline, which confirms system suitability.
Protocol 2: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol confirms the chemical identity by identifying characteristic vibrations of its functional groups. The KBr pellet method is chosen as it is a reliable technique for solid samples, minimizing interference.
Methodology:
-
Sample Preparation (KBr Pellet) :
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
The causality here is to disperse the sample uniformly within the KBr matrix to ensure a clear, translucent pellet that allows infrared light to pass through.
-
-
Pellet Formation : Transfer the ground mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disc.
-
Background Collection : Place no sample in the spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation : Analyze the resulting spectrum for characteristic absorption bands:
-
N-H stretch (amine salt) : Broad bands expected in the 2800-3200 cm⁻¹ region.
-
C-H stretch (aromatic and methyl) : Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.
-
C=C stretch (aromatic ring) : Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretch : Typically found in the 1250-1350 cm⁻¹ range.
-
C-Cl stretch : Expected in the 600-800 cm⁻¹ fingerprint region.
-
-
Verification : The obtained spectrum should be compared against a reference spectrum of a known standard to confirm identity. The presence and position of these key peaks provide a unique fingerprint for the molecule.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet for 5-Chloro-2-methylaniline. Retrieved from [Link][14]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link][5]
-
Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis. Retrieved from [Link][12]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link][10]
-
Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from [9]
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- 14. bg.cpachem.com [bg.cpachem.com]
An In-Depth Technical Guide to 5-Chloro-2-methylaniline Hydrochloride: From Molecular Structure to Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-chloro-2-methylaniline hydrochloride, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis, and its role as a crucial building block in the creation of novel therapeutic agents.
Molecular Structure and Chemical Identity
This compound is the hydrochloride salt of 5-chloro-2-methylaniline. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and pharmaceutical formulations.
IUPAC Name: 5-chloro-2-methylaniline;hydrochloride[1]
The molecular structure consists of a benzene ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and an amino group at the 1-position. The hydrochloride salt is formed by the protonation of the amino group.
Molecular Formula: C₇H₉Cl₂N[1]
Molecular Weight: 178.06 g/mol [1]
Synonyms:
This compound is also known by several other names, including:
-
5-Chloro-o-toluidine hydrochloride[1]
-
2-Amino-4-chlorotoluene hydrochloride[1]
-
Benzenamine, 5-chloro-2-methyl-, hydrochloride[1]
A comprehensive list of identifiers is provided in the table below for precise documentation and database searches.
| Identifier | Value | Source |
| CAS Number | 6259-42-3 | PubChem[1] |
| PubChem CID | 80416 | PubChem[1] |
| InChI | InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | PubChem[1] |
| SMILES | CC1=C(C=C(C=C1)Cl)N.Cl | PubChem[1] |
Physicochemical Properties and Spectroscopic Data
Understanding the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.
| Property | Value |
| Physical State | Crystalline Powder |
| Melting Point | 226-228 °C |
| Solubility | Soluble in water |
| pKa | 3.85 (for the corresponding aniline) |
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. Key spectral features are summarized below.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the ammonium protons. The splitting patterns and chemical shifts of the aromatic protons are characteristic of the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and the C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum of the free base (5-chloro-2-methylaniline) will show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Manufacturing: A Self-Validating Protocol
The primary industrial synthesis of 5-chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene.[2] This process is a cornerstone of its production, and a well-controlled execution is critical for ensuring high purity and yield.
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthesis and Purification Workflow for this compound.
Detailed Experimental Protocol: Reduction of 4-Chloro-2-nitrotoluene
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Chloro-2-nitrotoluene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (for salt formation)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of iron powder and water is charged. The mixture is heated to near reflux.
-
Addition of Starting Material: A solution of 4-chloro-2-nitrotoluene in toluene is added dropwise to the stirred iron slurry, with the simultaneous addition of concentrated hydrochloric acid to maintain a steady reflux. The causality behind using iron in acidic medium is the in-situ generation of the reducing agent.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This serves as a self-validating checkpoint to ensure complete conversion.
-
Workup: After completion, the reaction mixture is cooled and made alkaline by the addition of a sodium hydroxide solution. This step neutralizes the excess acid and precipitates iron salts.
-
Extraction: The product is then extracted with an organic solvent like ethyl acetate. The choice of solvent is dictated by the product's solubility and ease of removal.
-
Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-chloro-2-methylaniline. The crude product can be purified by vacuum distillation or recrystallization.
-
Hydrochloride Salt Formation: The purified 5-chloro-2-methylaniline is dissolved in a suitable solvent like diethyl ether, and concentrated hydrochloric acid is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
-
Isolation and Drying: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Characterization:
The identity and purity of the synthesized compound must be confirmed by:
-
Melting Point Determination: Comparison with the literature value.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity, which should typically be >98%.
Applications in Drug Discovery and Development
This compound serves as a pivotal building block in the synthesis of a variety of biologically active molecules. Its substituted aniline scaffold is a common feature in many pharmaceutical agents.
Role as a Key Intermediate
The presence of the chloro and methyl groups on the aniline ring provides specific steric and electronic properties that medicinal chemists can exploit to fine-tune the pharmacological activity of a target molecule. The amino group serves as a versatile handle for a wide range of chemical transformations, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization reactions followed by coupling
-
N-alkylation and N-arylation reactions
Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated the utility of 5-chloro-2-methylaniline in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a precursor for the synthesis of benzothiazole derivatives that have shown promising results as tyrosinase inhibitors, which are relevant in the context of skin pigmentation disorders.[3] Furthermore, chloroaniline derivatives are being investigated for their antibacterial properties.[4]
The following diagram illustrates a generalized scheme for the utilization of 5-chloro-2-methylaniline in the synthesis of a hypothetical drug candidate.
Caption: Generalized Synthetic Route Utilizing 5-Chloro-2-methylaniline in Drug Discovery.
Quality Control and Analytical Methodology
For applications in pharmaceutical development, stringent quality control of this compound is non-negotiable. A robust analytical method is essential to ensure its identity, purity, and consistency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated reverse-phase HPLC (RP-HPLC) method is the industry standard for determining the purity of this compound and for quantifying any impurities.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic amines. |
| Mobile Phase | Acetonitrile and Water (with a buffer like phosphate or acetate) | A gradient elution is often employed for optimal separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | The aromatic nature of the compound allows for strong UV absorbance. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation:
The HPLC method must be validated according to ICH guidelines, which includes assessing its:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined molecular structure, coupled with its versatile reactivity, makes it an important building block for the synthesis of a wide range of organic molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals, enabling them to leverage the full potential of this compound in their endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 5-Chloro-2-methylaniline. [Link]
-
Kim, J. H., et al. (2014). Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 234-237. [Link]
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PubChem. 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Analytice. 5-Chloro-2-methylaniline - analysis. [Link]
-
Jain, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences and Research, 16(5), 2345-2356. [Link]
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Gomez Angel, A. R. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. UCL (University College London). [Link]
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5-Chloro-2-methylaniline hydrochloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methylaniline Hydrochloride
Introduction
This compound (CAS: 6259-42-3) is the hydrochloride salt of 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine).[1] This compound serves as a crucial intermediate in various industrial syntheses, particularly in the manufacturing of organic dyestuffs.[2][3] For researchers, process chemists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for ensuring process efficiency, product purity, and formulation stability. The solubility and stability profiles, in particular, dictate solvent selection for reactions and purifications, define appropriate storage conditions, and predict the shelf-life of the material and its downstream products.
This technical guide provides a detailed examination of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides robust, field-proven protocols for the experimental determination of these critical parameters. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for research and development.
Core Physicochemical Properties
A foundational understanding of the basic properties of this compound is essential before delving into its solution behavior and chemical stability. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-methylaniline;hydrochloride | [1] |
| Synonyms | 5-Chloro-o-toluidine hydrochloride, 2-Amino-4-chlorotoluene hydrochloride | [1] |
| CAS Number | 6259-42-3 | [1][4] |
| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [1][5] |
| Molecular Weight | 178.06 g/mol | [1][5] |
| Appearance | White to light yellow or slightly pale reddish crystalline powder | [5] |
Solubility Profile
The solubility of an active compound or intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. As a hydrochloride salt, this compound's solubility is intrinsically linked to the pH of the medium.
Theoretical Considerations and Known Data
The presence of the hydrochloride moiety significantly enhances the aqueous solubility of the compound compared to its free base, 5-chloro-2-methylaniline (CAS: 95-79-4). The free base has very low water solubility, reported at <1 g/L.[6][7] The hydrochloride salt is formed by the protonation of the primary amine group. In an aqueous solution, this protonated amine exists in equilibrium with its un-ionized form. This equilibrium is pH-dependent, and maintaining a sufficiently acidic pH is crucial to keep the compound in its more soluble, ionized state.
Despite its industrial importance, specific quantitative solubility data for this compound in common solvents is not widely available in peer-reviewed literature. Most technical data sheets provide qualitative descriptions rather than quantitative values.
| Solvent | Reported Solubility | Source(s) |
| Water | No data available | [5] |
| Methanol | "almost transparency" (implies good solubility) |
Given this lack of public data, experimental determination is a mandatory step for any process development or formulation work.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The Shake-Flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is designed to provide a robust and reproducible measurement.
Causality Behind Experimental Choices:
-
Shake-Flask Approach: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of solubility.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable.
-
Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a plateau, which is critical for measuring equilibrium solubility, not just kinetic solubility.
-
HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection is selected for its high specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., Water, pH 4.5 Acetate Buffer, Methanol, Ethanol). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between the two time points).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, pre-vetted for non-binding of the analyte) into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.
-
Quantification: Analyze the filtered samples by a validated HPLC-UV method against a calibration curve prepared from a stock solution of this compound of known concentration.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining handling procedures, storage conditions, and identifying potential impurities that may arise over time.
Intrinsic Stability and Known Sensitivities
The parent compound, 5-chloro-2-methylaniline, is known to be sensitive to both air and light.[8] This sensitivity is characteristic of many anilines. Exposure to atmospheric oxygen can initiate oxidative degradation, while exposure to light (particularly UV) can provide the energy to drive photochemical reactions. This degradation often manifests as a darkening of the material, changing from a white or off-white solid to a yellow, red, or brown color.[8]
Recommended Handling and Storage: To preserve the integrity of the compound, it must be stored in a tightly sealed container to protect it from air and moisture.[5] The container should be opaque or stored in a dark place to prevent light exposure.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature is recommended for long-term stability.[9]
The compound is incompatible with strong oxidizing agents, which can accelerate its degradation, as well as acids, acid anhydrides, and acid chlorides.[8]
Potential Degradation Pathways
While specific degradation studies for this compound are not publicly documented, the primary degradation pathway for anilines is oxidation. This can proceed through several mechanisms, often involving radical intermediates, leading to the formation of nitroso, nitro, and azoxy compounds, which are frequently colored. These can further react to form complex polymeric materials. Hydrolysis of the aromatic carbon-chlorine or carbon-nitrogen bonds is generally not considered a significant degradation pathway under normal conditions due to the high stability of these bonds.[10]
Visualization: Potential Oxidative Degradation
Caption: A simplified potential oxidative degradation pathway.
Protocol for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a "stability-indicating" analytical method. This protocol is based on principles outlined in regulatory guidelines such as those from the EMA.[11]
Causality Behind Experimental Choices:
-
Stress Conditions: A range of conditions (acid, base, oxidation, heat, light) are used to simulate the potential stresses a compound might experience during its lifecycle, accelerating degradation to make it observable in a short timeframe.
-
Stability-Indicating Method: The goal is to develop an analytical method (typically HPLC) where the peaks for all degradation products are well-resolved from the main compound peak. This ensures that a decrease in the parent compound's assay accurately reflects degradation, not just co-elution with an impurity.
-
Mass Balance: A good study aims for a mass balance close to 100%, meaning the loss in the parent compound's assay can be accounted for by the sum of the impurities formed.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours. Dissolve the stressed powder for analysis.
-
Photolytic Stress: Expose the stock solution and solid powder to a controlled source of UV/Vis light (in a photostability chamber) for a defined period.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using an HPLC system equipped with a Photodiode Array (PDA) detector. The PDA detector is crucial as it provides spectral information, helping to identify new impurity peaks and assess peak purity.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradation products). The goal is to achieve a modest amount of degradation (e.g., 5-20%) to ensure the most relevant degradants are produced.
Conclusion
While this compound is a well-established chemical intermediate, public data on its quantitative solubility and stability is scarce. This guide underscores the necessity for rigorous experimental evaluation. The provided protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for researchers to generate the critical data needed for process development, formulation, and quality control. A thorough understanding of its sensitivity to oxidation and light is fundamental to ensuring its proper handling, storage, and application, thereby maintaining the integrity and purity of this important chemical building block.
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Spectroscopic Characterization of 5-Chloro-2-methylaniline Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylaniline hydrochloride (CAS Number: 6259-42-3), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations essential for accurate interpretation and application in a research and development setting.
Introduction to this compound
This compound is the salt form of the parent aromatic amine, 5-chloro-2-methylaniline. The hydrochloride form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound. This guide will delve into the distinct spectroscopic signatures that arise from its molecular structure: a benzene ring substituted with a chlorine atom, a methyl group, and an ammonium group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for amine salts due to its high polarity and its ability to solubilize the compound while allowing for the observation of exchangeable protons (e.g., -NH₃⁺).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to acquire the spectra.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should cover the range of 0-200 ppm.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data and Interpretation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Broad | 3H | -NH₃⁺ |
| ~7.5 - 7.6 | Doublet (d) | 1H | Ar-H (H-6) |
| ~7.3 - 7.4 | Doublet of | 1H | Ar-H (H-4) |
| Doublets (dd) | |||
| ~7.2 - 7.3 | Doublet (d) | 1H | Ar-H (H-3) |
| ~2.3 - 2.4 | Singlet (s) | 3H | -CH₃ |
Interpretation:
-
-NH₃⁺ Protons (δ ~10.0-11.0): The three protons of the ammonium group are expected to appear as a broad signal significantly downfield. This broadness is due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.
-
Aromatic Protons (δ ~7.2-7.6): The protonation of the amino group causes a deshielding effect on the aromatic protons, shifting them downfield compared to the free aniline.
-
H-6: This proton is ortho to the -NH₃⁺ group and will appear as a doublet.
-
H-4: This proton is meta to the -NH₃⁺ group and ortho to the chlorine atom, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the methyl group and meta to the -NH₃⁺ group, appearing as a doublet.
-
-
Methyl Protons (δ ~2.3-2.4): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound [4]
| Chemical Shift (δ, ppm) | Assignment |
| 136.1 | C-Cl |
| 133.5 | C-NH₃⁺ |
| 131.9 | Ar-CH |
| 128.4 | Ar-C (quat) |
| 123.5 | Ar-CH |
| 120.6 | Ar-CH |
| 17.0 | -CH₃ |
Interpretation:
-
Aromatic Carbons (δ 120-137): The six aromatic carbons resonate in the typical downfield region for sp² hybridized carbons. The carbon attached to the electron-withdrawing chlorine atom (C-Cl) and the ammonium group (C-NH₃⁺) are found at the lower end of this range. The quaternary carbon (C-2) is also observed in this region.
-
Methyl Carbon (δ 17.0): The sp³ hybridized carbon of the methyl group appears significantly upfield, which is characteristic for aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ammonium group, the aromatic ring, and the C-Cl bond.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Diagram of the FTIR (KBr Pellet) Experimental Workflow:
Caption: Workflow for FTIR spectroscopy using the KBr pellet method.
IR Spectral Data and Interpretation
The formation of the anilinium ion (-NH₃⁺) from the amine (-NH₂) results in significant changes in the IR spectrum.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Broad, Strong | N-H stretching (of -NH₃⁺) |
| ~1600-1500 | Medium-Strong | C=C aromatic ring stretching, N-H bending |
| ~1200-1000 | Medium | C-N stretching |
| ~800-600 | Medium-Strong | C-H out-of-plane bending, C-Cl stretching |
Interpretation:
-
N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for an amine salt is the broad and strong absorption in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This is in contrast to the two sharp peaks typically seen for a primary amine.
-
Aromatic C=C Stretching and N-H Bending (~1600-1500 cm⁻¹): The absorptions for the aromatic ring C=C stretching are present in this region. Overlapping with these are the N-H bending (scissoring) vibrations of the ammonium group.
-
C-N Stretching (~1200-1000 cm⁻¹): The stretching vibration of the C-N bond is expected in this fingerprint region.
-
C-H Out-of-Plane Bending and C-Cl Stretching (~800-600 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands. The C-Cl stretching vibration also typically appears in this lower frequency region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a common technique for the analysis of relatively volatile and thermally stable small molecules.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For the hydrochloride salt, direct insertion with heating is common.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This will cause the molecule to ionize and fragment. It is important to note that the hydrochloride salt will likely dissociate into the free amine and HCl gas in the hot injection port or ion source. Therefore, the resulting mass spectrum will be that of the free base, 5-Chloro-2-methylaniline.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Diagram of the EI-MS Experimental Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Mass Spectral Data and Interpretation
The mass spectrum will correspond to the free base, 5-Chloro-2-methylaniline (Molecular Weight: 141.60 g/mol ).[5]
Table 4: Major Ions in the Mass Spectrum of 5-Chloro-2-methylaniline [5]
| m/z | Relative Intensity | Assignment |
| 141 | High | Molecular Ion [M]⁺ |
| 143 | ~1/3 of M⁺ | Isotope Peak [M+2]⁺ due to ³⁷Cl |
| 106 | Moderate | [M - Cl]⁺ |
| 140 | Moderate | [M - H]⁺ |
Interpretation:
-
Molecular Ion Peak (m/z 141/143): The presence of a strong molecular ion peak at m/z 141 is indicative of the molecular weight of the free amine. The characteristic isotopic pattern with a peak at m/z 143, approximately one-third the intensity of the m/z 141 peak, is definitive evidence for the presence of one chlorine atom.
-
Fragment Ions:
-
m/z 106: This significant fragment corresponds to the loss of a chlorine radical from the molecular ion.
-
m/z 140: This fragment arises from the loss of a hydrogen atom, likely from the methyl or amino group.
-
Conclusion
The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its structure. The key features to note are the downfield shifts in the ¹H NMR spectrum upon protonation, the characteristic broad N-H stretch of the ammonium salt in the IR spectrum, and the mass spectrum of the free amine with its distinct chlorine isotope pattern. This guide serves as a valuable resource for scientists working with this compound, ensuring analytical accuracy and fostering a deeper understanding of its chemical properties.
References
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PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline hydrochloride. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride. Retrieved from [Link]
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Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). Retrieved from [Link]
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An In-depth Technical Guide to 5-Chloro-2-methylaniline and its Hydrochloride Salt
<_ _>
Abstract
This guide provides a comprehensive technical overview of 5-Chloro-2-methylaniline and its corresponding hydrochloride salt. As crucial intermediates in various industrial syntheses, a thorough understanding of their properties, synthesis, and handling is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delves into the physicochemical characteristics, established synthesis protocols, key applications, and the analytical techniques required for quality control. Furthermore, it emphasizes the causality behind experimental choices and provides a framework for safe handling and use, grounded in authoritative references.
Introduction: The Significance of a Versatile Intermediate
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is an aromatic amine that serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a chlorinated and methylated benzene ring with an amino group, provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] It is a member of the monochlorobenzene chemical class.[3][4]
The primary utility of this compound lies in its role as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and notably, dyes and pigments.[1][3] In the pharmaceutical sector, the specific arrangement of its functional groups allows for its incorporation into various drug scaffolds. The hydrochloride salt is often prepared to enhance stability, and modify solubility for specific synthetic applications. This guide will explore these facets in detail, providing both foundational knowledge and practical, field-proven insights.
Physicochemical Properties: A Comparative Overview
Understanding the physical and chemical properties of both the free base and its hydrochloride salt is critical for designing experiments, ensuring proper storage, and predicting behavior in various solvent systems. The free base, 5-Chloro-2-methylaniline, is a grayish-white solid or a clear yellow to light brown liquid after melting.[2][3][4]
Key properties are summarized below for easy comparison:
| Property | 5-Chloro-2-methylaniline (Free Base) | 5-Chloro-2-methylaniline HCl (Hydrochloride Salt) |
| CAS Number | 95-79-4[5] | 3165-93-3 |
| Molecular Formula | C₇H₈ClN[5] | C₇H₉Cl₂N[6] |
| Molecular Weight | 141.60 g/mol [3][5] | 178.06 g/mol |
| Appearance | Grayish-white solid or clear yellow to light brown liquid after melting[3][4][7] | Typically a solid powder |
| Melting Point | 22-26 °C[3][5][8] | Data not consistently available, expected to be significantly higher than the free base |
| Boiling Point | 237 °C at 760 mmHg[5][8] | Decomposes upon heating |
| Solubility | Soluble in hot alcohol, ether, and acetone; slightly soluble in water.[1][3] | Generally more soluble in water and polar protic solvents than the free base |
| pKa | 3.85 (estimated)[2] | Not applicable |
| LogP | 2.27 - 2.58 (estimated)[3][5] | Lower than the free base due to increased polarity |
Synthesis and Manufacturing: From Precursor to Product
The most prevalent and industrially significant method for synthesizing 5-Chloro-2-methylaniline is through the reduction of 4-chloro-2-nitrotoluene.[1][2][3] This precursor contains the necessary carbon skeleton and functional groups in the correct oxidation states, making the reduction of the nitro group to an amine the key transformation.
Causality in Synthetic Route Selection
The choice of the reduction method is critical and depends on factors like cost, safety, yield, and environmental impact. While catalytic hydrogenation offers a clean conversion, it often requires specialized high-pressure equipment and catalysts that can be expensive and prone to poisoning.[1] A common alternative involves chemical reduction using agents like sodium polysulfide.[9] This method is often favored in industrial settings due to its cost-effectiveness and high yield, despite the need to manage sulfur-containing byproducts.[9]
General Laboratory Synthesis Protocol: Reduction of 4-chloro-2-nitrotoluene
This protocol outlines a representative method for the synthesis of 5-Chloro-2-methylaniline, followed by its conversion to the hydrochloride salt.
Part A: Synthesis of 5-Chloro-2-methylaniline [9]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagent Preparation: Prepare a solution of a suitable reducing agent, such as sodium polysulfide, in water.
-
Reaction Execution: Heat the reducing agent solution to a controlled temperature (e.g., 30-105 °C).[9]
-
Addition of Precursor: Add 4-chloro-2-nitrotoluene dropwise from the dropping funnel to the heated solution with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After the reaction is complete, cool the mixture and separate the organic phase.
-
Purification: Wash the organic phase with water until neutral. The crude product can then be purified by vacuum distillation, collecting the fraction at 127-137 °C under reduced pressure (approximately 0.1 MPa).[9]
Part B: Preparation of 5-Chloro-2-methylaniline Hydrochloride
-
Dissolution: Dissolve the purified 5-Chloro-2-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.
Visualization of the Synthesis Workflow
Caption: A diagram illustrating the two-part synthesis process.
Applications in Research and Industry
5-Chloro-2-methylaniline is a key intermediate in several industrial sectors.
-
Dye and Pigment Industry: It serves as a precursor for the synthesis of various azo dyes and pigments.[1][3] It is known by trade names such as Fast Red KB Base.[3]
-
Pharmaceutical Synthesis: This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure can be found within more complex molecules that exhibit a range of biological activities. For instance, it is a known precursor for certain anticancer agents.
-
Agrochemicals: It is also utilized in the production of some pesticides.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of 5-Chloro-2-methylaniline and its hydrochloride salt, especially when intended for pharmaceutical use. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 5-Chloro-2-methylaniline would show characteristic signals for the aromatic protons, the methyl group, and the amine protons.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[11] Key expected absorption bands include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, and C-Cl stretching.[3][11][12]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[3][13]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used for purity analysis and quantification.[14]
A Representative HPLC Protocol: [14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid for improved peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Visualization of the Analytical Workflow
Caption: Workflow for the analytical characterization of the compound.
Safety, Handling, and Toxicology
5-Chloro-2-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][15][16] It is also suspected of causing cancer.[15][17][18]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][17]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[15][19]
-
Toxicology: The substance is toxic, and exposure through inhalation, ingestion, or skin contact may cause severe injury.[2][3] It can be readily absorbed through the skin.[3]
Conclusion
5-Chloro-2-methylaniline and its hydrochloride salt are indispensable chemical intermediates with significant roles in the dye and pharmaceutical industries. A comprehensive understanding of their physicochemical properties, synthesis, and analytical characterization is crucial for their effective and safe utilization. The protocols and data presented in this guide offer a robust framework for researchers and professionals, emphasizing scientific integrity and safety in all applications involving these versatile compounds.
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Safety and hazards of 5-Chloro-2-methylaniline hydrochloride
An In-Depth Technical Guide to the Safety and Hazards of 5-Chloro-2-methylaniline hydrochloride
Introduction: Understanding the Compound
This compound is an aromatic amine salt used as an intermediate in the synthesis of dyes and other complex organic molecules.[1] As a member of the chloro-o-toluidine family, its hydrochloride form presents specific handling challenges due to its toxicological profile and chemical properties. This guide provides a comprehensive overview for laboratory professionals, detailing the inherent hazards, safe handling protocols, and emergency procedures necessary to mitigate risk during its use in research and development.
This compound is also known by several synonyms, including 5-Chloro-o-toluidine Hydrochloride and 2-Amino-4-chlorotoluene Hydrochloride.[2] A clear understanding of its chemical identity is the first step in a robust safety assessment.
| Identifier | Value |
| CAS Number | 6259-42-3[2] |
| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl)[2] |
| Molecular Weight | 178.06 g/mol [2] |
| Parent Compound CAS | 95-79-4 (5-Chloro-2-methylaniline)[3] |
| EC Number | 228-403-9[2] |
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound and its parent compound are classified with significant health warnings that demand stringent safety precautions. The primary hazards are acute toxicity, skin and eye irritation, and a serious long-term risk of cancer.[2][4][5]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][6] | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4] | Warning |
| Carcinogenicity | Category 1A / 2 | H350/H351: May cause/Suspected of causing cancer[4][5] | Danger/Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][6] | Warning |
Note: Classifications may vary slightly between suppliers and regulatory bodies. The carcinogenicity classification ranges from Category 1A ("May cause cancer") to Category 2 ("Suspected of causing cancer"), both of which necessitate rigorous handling controls.[4][5]
Section 2: Toxicological Profile and Health Effects
The toxicity of this compound is a critical factor in its risk assessment. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.
Acute Effects:
Exposure can lead to immediate health consequences. The compound is harmful if swallowed or absorbed through the skin.[3][4] It causes significant irritation to the skin and eyes upon contact.[2][6] Inhalation of dust may lead to respiratory tract irritation.[3][6] A significant and potentially delayed risk associated with aniline compounds is methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blue-gray coloring of the skin).[7] Any exposure should be treated as a serious medical event, even if symptoms are not immediately apparent.[5]
Chronic Effects & Carcinogenicity:
The most severe long-term hazard is the risk of cancer.[5] Studies on the parent compound, 5-chloro-o-toluidine, have shown evidence of tumorigenic effects in animal models.[8] This carcinogenic potential is the primary driver for the stringent engineering and personal protective equipment controls detailed in this guide.
| Toxicity Data (for parent compound 5-Chloro-2-methylaniline, CAS 95-79-4) | |
| LD50 (Oral, Rat) | 464 mg/kg[8][9] |
| TDLo (Oral, Rat) | 164 gm/kg over 78 weeks (Tumorigenic effects)[8] |
| TDLo (Oral, Mouse) | 131 gm/kg over 78 weeks (Carcinogenic, liver and vascular tumors)[8] |
Causality Behind the Data: The LD50 (Lethal Dose, 50%) value indicates a moderate acute toxicity if ingested. However, the TDLo (Lowest Published Toxic Dose) data is of greater concern for researchers, as it demonstrates that long-term, chronic exposure to gram-level quantities can lead to cancer in animal models.[8] This underscores the necessity of preventing all forms of exposure, no matter how small, over the course of a research project.
Section 3: Exposure Control and Personal Protection
A multi-layered approach is essential to control exposure. This begins with engineering controls and is supplemented by rigorous personal protective equipment (PPE) protocols.
Engineering Controls:
The primary engineering control is to handle this compound within a certified chemical fume hood. This protects the user from inhaling dust and prevents the contamination of the general laboratory environment. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4][7]
Personal Protective Equipment (PPE) Selection:
The choice of PPE is dictated by the task. The following diagram outlines a decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for different handling scenarios.
-
Eye and Face Protection : Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][10] A face shield should be worn over goggles when there is a risk of splashing.
-
Skin Protection : Wear appropriate protective gloves (nitrile is common, but check manufacturer compatibility data) and a lab coat.[4] Ensure gloves are removed without contaminating the skin and are disposed of as hazardous waste.
-
Respiratory Protection : For handling the solid powder, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is recommended to prevent inhalation.[4]
Section 4: Safe Handling, Storage, and Experimental Protocols
Chemical Stability and Storage:
This compound is sensitive to light and air and may darken during storage.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Store it away from incompatible materials.
-
Incompatible Materials : Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]
Protocol: Weighing Solid this compound
This protocol is designed to minimize exposure and contamination.
-
Preparation : Don all required PPE (lab coat, double nitrile gloves, safety goggles, respirator) before entering the designated handling area.
-
Work Area : Perform all work inside a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Tare Weighing Vessel : Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.
-
Dispensing : Use a dedicated spatula to carefully transfer the approximate amount of the solid from the stock container to the weighing vessel. Do not "puff" the powder. Close the stock container immediately.
-
Final Weighing : Record the precise weight.
-
Cleanup : Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol). Dispose of the wipe, any spilled powder, and the bench paper into a designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding self-contamination, and dispose of it in the appropriate waste stream.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[4]
Section 5: Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill. Symptoms may be delayed, so always seek medical attention after any exposure.[5]
First-Aid Response Workflow
Caption: Decision workflow for first-aid response to exposure.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7]
Accidental Release Measures:
For a small spill in a fume hood:
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol).
-
Dispose of all cleanup materials as hazardous waste. Do not allow the chemical to enter drains.[11]
Section 6: Disposal Considerations
All waste containing this compound, including contaminated PPE, cleanup materials, and residual chemical, must be treated as hazardous waste. Disposal must be conducted through an approved waste disposal plant in strict accordance with all local, regional, and national environmental regulations.[5]
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GHS classification for 5-Chloro-2-methylaniline hydrochloride
An In-Depth Technical Guide to the GHS Classification of 5-Chloro-2-methylaniline hydrochloride
Introduction
This compound (CAS No: 6259-42-3), also known as 5-Chloro-o-toluidine Hydrochloride or 2-Amino-4-chlorotoluene Hydrochloride, is an aromatic amine salt utilized in various chemical synthesis applications.[1][2] As with any chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and professionals in laboratory and drug development settings. This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, grounded in authoritative data to support risk assessment and the implementation of appropriate safety protocols.
The narrative of this guide is built upon a synthesis of regulatory data and toxicological endpoints. We will dissect the "why" behind each classification, moving beyond a simple list of hazards to provide a deeper, field-proven perspective on handling this substance safely and effectively.
GHS Hazard Identification and Classification
The is derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA).[1] The consensus classification identifies it as a substance with acute oral toxicity and irritant properties to the skin and eyes.[1][2]
Summary of GHS Classification
| Element | Classification |
| GHS Pictogram | |
| Signal Word | Warning [1][2] |
| Hazard Statements | H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)[1]Skin Irritation (Category 2)[1]Eye Irritation (Category 2)[1] |
GHS Label Elements Visualization
The following diagram illustrates the core GHS label elements for this compound, providing an at-a-glance summary of its primary hazards.
Caption: Core GHS Label Elements.
Toxicological Profile and Endpoint Analysis
The GHS classification is not arbitrary; it is a direct consequence of toxicological data. Understanding these underlying endpoints is crucial for appreciating the nature and severity of the potential hazards.
Acute Oral Toxicity (Category 4)
The classification "Harmful if swallowed" (H302) is supported by toxicological data for the parent compound, 5-Chloro-2-methylaniline (CAS 95-79-4). The oral LD50 (Lethal Dose, 50%) in rats has been determined to be 464 mg/kg.[3][4][5] According to GHS criteria, substances with an oral LD50 between 300 and 2000 mg/kg fall into Category 4, justifying this classification. This indicates that ingestion of a relatively small amount of the substance can cause significant adverse health effects.
Skin and Eye Irritation (Category 2)
Analysis of Other Potential Hazards
It is noteworthy that some safety data sheets for the parent amine, 5-Chloro-2-methylaniline, also list H350 ("May cause cancer").[3][6] However, the GHS classification for the hydrochloride salt as reported in major databases like PubChem, which aggregates data from sources like the ECHA C&L Inventory, does not currently include carcinogenicity.[1] This highlights a critical principle of chemical safety: always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact lot of the chemical being used, as classifications can vary based on the purity of the substance and the data available to the supplier.
Physicochemical Properties
A substance's physical state and properties are integral to its risk profile, influencing its potential for exposure and the appropriate handling measures.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N or C₇H₈ClN·HCl | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | White to Light yellow to Light red powder to crystal | [2] |
| Storage | Recommended in a cool, dark place (<15°C) |
Safe Handling and Emergency Protocols
The precautionary (P) statements associated with the GHS classification provide the framework for safe handling and emergency response.
Prevention (P264, P270, P280)
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P280: Wear protective gloves/ eye protection/ face protection.[1][3]
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[8] Don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8]
-
Handling: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[8] Use dedicated spatulas and weighing boats.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.
Response and First Aid (P301, P302, P305, P330, P351, P352, P338)
-
IF SWALLOWED (P301+P312+P330): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Emergency Response Workflow
The following workflow outlines the immediate steps to be taken in the event of an accidental exposure.
Caption: Emergency Response Flowchart.
Storage and Disposal (P405, P501)
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[9][10] Some sources suggest storing locked up (P405).[3][6] Given the potential for misuse and the hazards of related compounds, this is a prudent measure in a multi-user laboratory.
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[2][3] Chemical waste must be handled in accordance with local, regional, and national regulations. Do not allow the substance to enter sewer systems or waterways.[3]
Conclusion
The GHS classification of this compound as a substance harmful if swallowed and an irritant to skin and eyes provides clear, actionable guidance for its safe use. This classification is founded on verifiable toxicological data, particularly regarding its acute oral toxicity. Professionals in research and drug development must integrate this hazard information into their risk assessments and standard operating procedures. By adhering to the prescribed prevention, response, and disposal protocols, the risks associated with this valuable chemical intermediate can be effectively managed, ensuring a safe and productive scientific environment.
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Methodological & Application
Application Note: Synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene
Introduction
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a crucial intermediate in the manufacturing of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2][3] Its synthesis via the reduction of 4-chloro-2-nitrotoluene is a fundamental and widely employed transformation in industrial and laboratory settings.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene. We will delve into the reaction mechanism, present a detailed experimental protocol, discuss safety considerations, and outline methods for product characterization, all grounded in established scientific principles.
Reaction Overview and Mechanism
The conversion of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline is a classic example of the reduction of an aromatic nitro group to an amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation and metal-acid reductions.[4][5]
Catalytic Hydrogenation
This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[4][6] While often efficient and clean, catalytic hydrogenation can sometimes lead to dehalogenation, particularly with more reactive halogens or under harsh conditions. However, Raney nickel is often preferred for substrates where dehalogenation of aromatic chlorides is a concern.[4] The reaction is typically carried out in a solvent like ethanol or ethyl acetate under pressure.
Metal-Acid Reduction
A historically significant and reliable method for nitro group reduction is the use of a metal in the presence of an acid.[7] Common systems include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and acetic acid (AcOH).[4][8][9] The metal acts as the reducing agent, donating electrons to the nitro group in the acidic medium.
The mechanism for the Sn/HCl reduction proceeds through a series of intermediates. The tin metal reacts with hydrochloric acid to generate tin(II) chloride and hydrogen. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH2).[8]
This application note will focus on the robust and widely applicable tin and hydrochloric acid reduction method.
Experimental Protocol: Sn/HCl Reduction of 4-chloro-2-nitrotoluene
This protocol details the synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene using tin and concentrated hydrochloric acid.
Materials and Equipment
| Reagents | Equipment |
| 4-chloro-2-nitrotoluene | Round-bottom flask |
| Granulated Tin (Sn) | Reflux condenser |
| Concentrated Hydrochloric Acid (HCl) | Heating mantle with magnetic stirrer |
| Sodium Hydroxide (NaOH) solution (e.g., 30% w/v) | Separatory funnel |
| Diethyl ether or Dichloromethane (for extraction) | Beakers and Erlenmeyer flasks |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Buchner funnel and filter paper |
| Distilled water | pH paper or pH meter |
| Rotary evaporator |
Safety Precautions
4-chloro-2-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]
5-Chloro-2-methylaniline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing cancer.[11][12] It is also toxic to aquatic life with long-lasting effects.[12]
Concentrated Hydrochloric Acid is highly corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.
Sodium Hydroxide is corrosive and can cause severe skin burns and eye damage.
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [10][11] All manipulations should be performed in a well-ventilated fume hood.[11]
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrotoluene.
-
Addition of Tin: Add granulated tin to the flask. A typical molar ratio of tin to the nitro compound is around 2:1 to 3:1.
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid through the condenser. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing with stirring for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide. This step is highly exothermic and should be performed in an ice bath. The goal is to make the solution strongly basic (pH > 10) to precipitate tin salts and liberate the free amine.
-
Extraction: Transfer the basic mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 5-Chloro-2-methylaniline.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.[13]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-methylaniline.
Product Characterization
The identity and purity of the synthesized 5-Chloro-2-methylaniline should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Melting Point | 26 °C[11] |
| Boiling Point | 239-240 °C at 957 hPa[14] |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the methyl group protons, and the amine protons.[15] |
| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (141.60 g/mol ).[3] |
Discussion of Alternative Methods
While the Sn/HCl reduction is a robust method, other synthetic routes are also employed, each with its own advantages and disadvantages.
Iron-Acetic Acid Reduction
The use of iron powder in acetic acid is another common method for reducing nitroarenes.[9] It is often considered more environmentally friendly than using heavy metals like tin.[9] The workup procedure is also generally simpler.
Catalytic Transfer Hydrogenation
This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. It avoids the need for high-pressure hydrogenation equipment.
Sulfide Reduction
A patent describes a method using a polysulfide in water with an ammonium salt.[13] This method is highlighted for its high product yield and low production cost.[13]
Conclusion
The synthesis of 5-Chloro-2-methylaniline from 4-chloro-2-nitrotoluene via tin and hydrochloric acid reduction is a well-established and reliable method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize this important chemical intermediate. Proper characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development. The choice of synthetic method may ultimately depend on factors such as scale, available equipment, and environmental considerations.
References
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askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
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Gorgas, N., et al. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
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ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wikipedia. Reduction of nitro compounds. Retrieved from [Link]
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Chamorro-Mena, I., Linares, N., & García-Martínez, J. (2023, September 4). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing. Retrieved from [Link]
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Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
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Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]
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CPAChem. (2022, June 6). Safety data sheet: 4-Chloro-2-nitrotoluene. Retrieved from [Link]
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MacNaughtan, M. A., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Retrieved from [Link]
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Gorgas, N., et al. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]
- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
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LookChem. 5-Chloro-2-methylaniline 95-79-4 wiki. Retrieved from [Link]
-
Reddit. (2016, January 28). Mechanism for reduction of Nitrobenzene using HCl/Tin. Retrieved from [Link]
-
Quora. (2018, October 3). How does nitrobenzene react with tin and HCl?. Retrieved from [Link]
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Journal of the American Chemical Society. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. Retrieved from [Link]
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-
PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]
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Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]
-
PubChemLite. 5-chloro-2-methylaniline (C7H8ClN). Retrieved from [Link]
-
ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
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Application Notes and Protocols: The Role of 5-Chloro-2-methylaniline in the Synthesis of Azo Dyes
Abstract
5-Chloro-2-methylaniline (CAS No. 95-79-4), also known as 5-chloro-o-toluidine or Fast Red KB Base, is a pivotal aromatic amine intermediate in the chemical industry.[1][2] Its specific substitution pattern—a chloro group at position 5 and a methyl group at position 2—provides a unique electronic and steric profile that is highly valuable in the synthesis of organic colorants. This document provides a detailed exploration of its application in the synthesis of azo dyes, a dominant class of synthetic colorants. We will delve into the fundamental reaction mechanisms, provide field-proven experimental protocols, and discuss the characterization and application of the resulting dyes. The causality behind critical experimental parameters is explained to empower researchers to adapt and troubleshoot these syntheses for novel applications.
Introduction to 5-Chloro-2-methylaniline in Dye Chemistry
5-Chloro-2-methylaniline is a pale yellow to brown solid at room temperature, soluble in organic solvents but with limited solubility in water.[3] Its primary industrial application is as a precursor, or "intermediate," for producing azo dyes and pigments.[2][4] The compound serves as a diazo component, which is the foundational block containing the primary amine group (-NH₂) that will be converted into the chromophoric azo group (–N=N–).[5]
The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring influences the stability of the intermediate diazonium salt and the spectral properties (i.e., the color) of the final dye molecule. This makes 5-Chloro-2-methylaniline a versatile starting material for a range of colors, particularly in the yellow, orange, and red spectrum.[6] It is famously used in the production of pigments such as Pigment Red 11 and Pigment Yellow 77.[6]
| Property | Value |
| CAS Number | 95-79-4[3] |
| Molecular Formula | C₇H₈ClN[1] |
| Molecular Weight | 141.60 g/mol [2] |
| Appearance | Pale yellow to brown solid |
| Melting Point | ~22-27 °C |
| Boiling Point | ~237-239 °C[6] |
| Synonyms | 5-Chloro-o-toluidine, 2-Amino-4-chlorotoluene, Fast Red KB Base[2][6] |
The Core Mechanism: Diazotization and Azo Coupling
The synthesis of azo dyes is a robust and well-established two-step process.[5] Understanding this sequence is critical for successful synthesis and for the rational design of new dye structures.
-
Diazotization: The primary aromatic amine (5-Chloro-2-methylaniline) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7] This reaction is highly exothermic and must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and forming unwanted byproducts.[8][9]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component.[5][7] Common coupling components include phenols (like 2-naphthol) and aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo-linkage and generates the final colored dye molecule. The pH of the coupling reaction is critical; phenols require mildly alkaline conditions to form the more reactive phenoxide ion, while amines are typically coupled under neutral to slightly acidic conditions.[7]
Caption: General workflow for azo dye synthesis.
Detailed Protocol: Synthesis of Phenyl-azo-β-naphthol Derivative
This protocol details the synthesis of a vibrant orange-red azo dye using 5-Chloro-2-methylaniline as the diazo component and 2-Naphthol (β-Naphthol) as the coupling component. This is a classic and reliable procedure that exemplifies the principles discussed.
PART A: Diazotization of 5-Chloro-2-methylaniline
Rationale: This step creates the electrophilic diazonium salt. Maintaining a temperature below 5 °C is paramount to prevent decomposition of the salt, which would otherwise hydrolyze to a phenol or evolve N₂ gas, drastically reducing the yield.[8] The use of excess acid ensures the complete formation of nitrous acid and maintains a pH that stabilizes the diazonium salt.
Materials & Equipment:
-
5-Chloro-2-methylaniline (1.42 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 0.011 mol)
-
Distilled Water
-
250 mL Beaker, 100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath, Thermometer
Procedure:
-
In a 250 mL beaker, combine 1.42 g of 5-Chloro-2-methylaniline with 2.5 mL of concentrated HCl and 25 mL of distilled water. Stir until the amine fully dissolves, forming its hydrochloride salt.
-
Place the beaker in an ice bath and cool the solution to 0–5 °C with continuous stirring.
-
In a separate 100 mL beaker, dissolve 0.76 g of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.[10]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction goes to completion. The resulting clear, cold solution contains the 5-chloro-2-methylbenzene diazonium chloride and is ready for the coupling step.
PART B: Azo Coupling with 2-Naphthol
Rationale: 2-Naphthol is activated for electrophilic attack by dissolving it in an alkaline solution (NaOH), which deprotonates the hydroxyl group to form the highly nucleophilic naphthoxide ion. The diazonium salt solution is then added slowly to this alkaline solution to form the dye.[7] The reaction mixture is kept cold to maximize yield and minimize side reactions.
Materials & Equipment:
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH, 0.8 g, 0.02 mol)
-
Distilled Water
-
400 mL Beaker
-
Buchner Funnel and Filter Paper
-
The diazonium salt solution from Part A
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g of 2-Naphthol in a solution of 0.8 g of NaOH in 40 mL of distilled water. Stir until a clear solution is obtained.
-
Cool this alkaline 2-Naphthol solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.[10]
-
A vibrant orange-red precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and NaOH.
-
Press the solid dry on the funnel and then transfer it to a watch glass to air dry or dry in a low-temperature oven (50-60 °C).
Caption: Reaction scheme for the synthesis of the target azo dye.
Applications of Derived Dyes
Dyes synthesized from 5-Chloro-2-methylaniline are predominantly azoic disperse dyes and pigments.[6] Their molecular structure, characterized by low water solubility, makes them suitable for coloring hydrophobic materials.[11][12]
| Dye Class / Name | Coupling Component | Typical Color | Primary Applications |
| Pigment Red 11 | Naphthol AS-D | Red | Inks, plastics, paints[6] |
| Pigment Yellow 77 | Acetoacetanilide Derivative | Yellow | Industrial coatings, plastics[6] |
| Disperse Red Dyes | Various aniline/naphthol derivatives | Red/Orange | Dyeing polyester, nylon, and acrylic fabrics[6][11][12] |
| Azoic Dyes | Naphthol AS derivatives | Red, Bordeaux | Dyeing cellulosic fibers like cotton using in situ synthesis[6] |
Safety and Handling
-
5-Chloro-2-methylaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.
-
Diazonium Salts: While stable in cold aqueous solution, isolated diazonium salts in their dry, solid state are highly unstable and can be explosive.[5] NEVER attempt to isolate the diazonium salt intermediate from the solution.
-
Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Handle with care and appropriate PPE.
References
-
Ataman Kimya. 5-CHOLORO-2-METDYLANILINE. [Link]
-
PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. [Link]
-
NCBI Bookshelf. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals. [Link]
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University of Waterloo. The Synthesis of Azo Dyes. [Link]
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National Center for Biotechnology Information. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
BYJU'S. Preparation of 2-Naphthol Aniline Dye. [Link]
-
YouTube. Synthesis of an azo dye. [Link]
-
YouTube. Preparation of Phenyl azo-beta naphthol ( 2-naphthol aniline dye ) NCERT guide. [Link]
-
Science Alert. Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. [Link]
-
Oriental Journal of Chemistry. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]
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Introduction: The Strategic Importance of 5-Chloro-2-methylaniline hydrochloride
An Application Guide for the Utilization of 5-Chloro-2-methylaniline hydrochloride in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides detailed application notes and protocols for the use of this compound, a key starting material in the synthesis of complex pharmaceutical compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical insights grounded in established scientific literature.
This compound (CAS: 6259-42-3) is an aromatic amine derivative that serves as a critical building block in organic synthesis.[1] Its substituted aniline structure, featuring a strategically placed chlorine atom and methyl group, provides a unique electronic and steric profile that is instrumental in constructing complex molecular architectures. While it has applications in the dye industry, its most significant role in modern chemistry is as a precursor for high-value pharmaceutical agents.[2][3]
The hydrochloride salt form is often preferred in industrial settings due to its enhanced stability, higher melting point, and reduced volatility compared to the free base (5-Chloro-2-methylaniline, CAS: 95-79-4), making it easier and safer to handle, store, and dose accurately in large-scale reactions.[4]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is foundational to its effective and safe use. The data below is summarized for the free base, which is typically liberated from the hydrochloride salt in situ or prior to reaction.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Appearance | Clear yellow to light brown liquid/solid | [4] |
| Melting Point | 22 °C | |
| Boiling Point | 237 °C (at 1013 hPa) | |
| Density | 1.17 g/cm³ (at 20 °C) | |
| Flash Point | 160 °C | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Safety Precaution: As a hazardous substance, 5-Chloro-2-methylaniline and its hydrochloride salt must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[4] Refer to the latest Safety Data Sheet (SDS) before handling.
Application Focus: Synthesis of the Antidepressant Tianeptine
A prominent and illustrative application of 5-chloro-2-methylaniline is in the synthesis of Tianeptine . Tianeptine is a tricyclic antidepressant with a unique pharmacological profile, acting as a µ-opioid receptor agonist and a glutamate modulator.[5] The core dibenzo[c,f][1][5]thiazepine structure of Tianeptine is constructed using 5-chloro-2-methylaniline as the foundational aromatic ring system.
The overall synthetic workflow involves building the central seven-membered ring and subsequently attaching the aminohaptanoic acid side chain. The process leverages the nucleophilicity of the aniline nitrogen and the specific substitution pattern of the aromatic ring.
General Synthetic Workflow
The synthesis can be logically divided into two major phases: the construction of the tricyclic core and the subsequent alkylation to append the pharmacologically active side chain.
Caption: High-level workflow for Tianeptine synthesis.
Detailed Protocols and Methodologies
The following protocols are synthesized from methodologies described in the patent literature and represent a viable route for laboratory-scale synthesis.[5][6]
Protocol 1: Synthesis of 3-chloro-6-methyl-dibenzo[c,f][1][6]thiazepine-11(6H)-one 5,5-dioxide (Tricyclic Ketone Intermediate)
This protocol details the critical steps of sulfonamide formation and subsequent intramolecular cyclization to form the core structure.
Step 1: Sulfonamide Formation
-
Reagents & Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-chloro-2-methylaniline (1.0 eq) and a suitable solvent such as pyridine or toluene.
-
Reaction: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of methyl 2-(chlorosulfonyl)benzoate (1.05 eq) in the same solvent.
-
Causality Note: The aniline nitrogen acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC or LC-MS. Upon completion, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl to remove excess pyridine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reagents & Setup: To the crude sulfonamide intermediate from the previous step, add a strong Lewis acid or dehydrating agent. Polyphosphoric acid (PPA) is a common choice, acting as both catalyst and solvent. Alternatively, a Lewis acid like AlCl₃ can be used in a solvent like dichloromethane.
-
Reaction: Heat the mixture to 80-100 °C for 4-6 hours.
-
Causality Note: The Lewis acid activates the ester carbonyl group, making it a potent electrophile. The electron-rich aromatic ring of the 5-chloro-2-methylaniline moiety then acts as the nucleophile in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the new carbon-carbon bond, closing the seven-membered ring.[5]
-
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the desired tricyclic ketone. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold solvent like ethanol or isopropanol to remove impurities. Dry the product under vacuum.
Caption: Key steps in the Friedel-Crafts cyclization mechanism.
Protocol 2: Elaboration to Tianeptine
This phase converts the stable ketone intermediate into the final active pharmaceutical ingredient.
Step 1: Reduction of the Ketone
-
Reaction: Suspend the tricyclic ketone (1.0 eq) in a solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0-5 °C.
-
Work-up: Stir until the reaction is complete (TLC/LC-MS). Quench the reaction by slowly adding dilute acetic acid or acetone. Remove the solvent under reduced pressure, add water, and extract the product with dichloromethane. Dry and concentrate to yield the tricyclic alcohol.
Step 2: Conversion to 11-Chloro Intermediate
-
Reaction: Dissolve the tricyclic alcohol (1.0 eq) in a suitable solvent like chloroform or toluene. Bubble dry hydrogen chloride gas through the solution or add a chlorinating agent like thionyl chloride (SOCl₂).[6] This reaction proceeds via an Sₙ1-type mechanism, favored by the stabilized benzylic carbocation.
-
Isolation: This intermediate is often unstable and can be used directly in the next step without rigorous purification to maximize yield.[6] The solvent can be removed under vacuum after ensuring the reaction is complete.
Step 3: Alkylation with Side Chain
-
Reaction: To the crude 11-chloro intermediate (1.0 eq), add a solution of ethyl 7-aminoheptanoate (a slight excess, ~1.2 eq) in a polar solvent like ethanol or acetonitrile. Add a non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) to scavenge the HCl produced.[6]
-
Conditions: Heat the mixture to reflux for 8-12 hours. The secondary amine of the heptanoate ester displaces the chloride in a nucleophilic substitution reaction.
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting crude Tianeptine ethyl ester by column chromatography.
Step 4: Final Hydrolysis
-
Reaction: Dissolve the purified Tianeptine ethyl ester in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide (NaOH) solution and stir at room temperature until the ester hydrolysis is complete.
-
Isolation: Neutralize the solution carefully with dilute HCl to the isoelectric point of Tianeptine, causing the free acid to precipitate. For the sodium salt, the base is not fully neutralized. The final product can be collected by filtration or extracted and crystallized from a suitable solvent system.
Analytical and Quality Control
To ensure the integrity of the synthesis, rigorous analytical monitoring is essential.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and preliminary purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, purity of intermediates, and final product assay. A reverse-phase C18 column with a mobile phase of acetonitrile/water with TFA or phosphate buffer is a typical starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile starting materials like 5-chloro-2-methylaniline and detection of low-level impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural confirmation of all isolated intermediates and the final Tianeptine product. |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical manufacturing. Its utility is demonstrated in the multi-step synthesis of Tianeptine, where it forms the cornerstone of the drug's tricyclic core. The protocols and insights provided herein offer a framework for researchers to leverage this key building block in their drug discovery and development efforts. A disciplined approach, combining careful execution of synthetic protocols with robust analytical oversight and stringent safety practices, is paramount for success.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Google Patents. (n.d.). US6441165B2 - Process for the preparation of 11-amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1][5]thiazepine and application to the synthesis of tianeptine. Retrieved from
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PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Afonin, S. M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
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Application Notes and Experimental Protocols for 5-Chloro-2-methylaniline Hydrochloride in Synthetic Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications of 5-Chloro-2-methylaniline hydrochloride in organic synthesis. We delve into the core reactivity of this versatile building block, offering detailed, field-proven protocols for its use in cornerstone reactions such as diazotization, the Sandmeyer reaction, and amide bond formation. The protocols are designed not merely as procedural steps but as self-validating systems, with in-depth explanations for critical parameters, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of 5-Chloro-2-methylaniline
5-Chloro-2-methylaniline, often supplied as its more stable hydrochloride salt, is a substituted aniline that serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and dye industries[1][2]. Its chemical structure, featuring an amino group, a chloro substituent, and a methyl group on an aromatic ring, offers multiple points for synthetic modification. The amino group is the primary reactive handle, readily undergoing diazotization to form a highly versatile diazonium salt intermediate. This intermediate can then be displaced by a variety of nucleophiles, enabling diverse substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution[3][4].
Physicochemical Properties and Handling
Understanding the properties of this compound is paramount for its effective and safe use in the laboratory. The hydrochloride salt is a solid, which enhances its stability and ease of handling compared to the free aniline base[5].
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [5] |
| Molecular Weight | 178.06 g/mol | [5] |
| Appearance | Grayish-white to off-white solid | [1] |
| Melting Point | 22-27 °C (for free base) | |
| Solubility | Low solubility in water | [1] |
| pKa | 3.85 (for the anilinium ion) | [1] |
Critical Safety and Handling Protocols
5-Chloro-2-methylaniline and its hydrochloride salt are hazardous substances that must be handled with appropriate precautions. Adherence to safety protocols is non-negotiable and forms the basis of any trustworthy experimental design.
Hazard Identification Summary:
| Hazard Statement | GHS Classification | Reference |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [5][6] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [5] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | [5] |
| H350: May cause cancer | Carcinogenicity (Category 1A/1B) | [6][7] |
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[8].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times[6][7].
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes[8]. If swallowed, call a poison control center or doctor immediately[6].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[7][8].
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains[6].
Core Workflow: From Aniline to Diversified Products
The primary synthetic pathway involving this compound begins with its conversion to a diazonium salt. This key intermediate opens the door to a variety of transformations, as illustrated below.
Caption: General synthetic workflow for this compound.
Protocol 1: Diazotization of this compound
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic synthesis. The process requires careful temperature control, as diazonium salts are thermally unstable and can decompose, often violently, at higher temperatures. The reaction is typically performed in situ at 0-5 °C[9].
Mechanism Rationale: The amine acts as a nucleophile, attacking the nitrosonium ion (+NO), which is generated in situ from sodium nitrite and a strong acid like HCl. A series of proton transfers and water elimination steps lead to the formation of the diazonium ion (Ar-N₂⁺)[9].
Caption: Mechanism for the formation of the diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Step-by-Step Protocol:
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of this compound (e.g., 0.1 mol) in a mixture of concentrated HCl (e.g., 25 mL) and water (e.g., 25 mL)[10].
-
Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt[9].
-
Nitrite Addition: Dissolve sodium nitrite (e.g., 0.105 mol) in distilled water (e.g., 20 mL) and add this solution dropwise from the dropping funnel to the stirred aniline suspension. Ensure the temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The reaction mixture should become a clear solution, indicating the formation of the soluble 5-chloro-2-methylbenzenediazonium chloride.
-
Verification (Optional): A small drop of the reaction mixture can be tested with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution may be required.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step without isolation[9][10].
Protocol 2: Sandmeyer Reaction for Aryl Halide Synthesis
The Sandmeyer reaction is a powerful method for converting aryl diazonium salts into aryl halides or pseudohalides using a copper(I) salt catalyst[3]. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt[3].
Mechanism Rationale: The Cu(I) catalyst donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical abstracts a halogen from the now Cu(II)-halide species, regenerating the Cu(I) catalyst and forming the final aryl halide product[3].
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Application Notes and Protocols for the Quantification of 5-Chloro-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Quantification
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, and its derivatives are important chemical intermediates in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. Due to their potential toxicity and persistence in the environment, stringent control and monitoring of these compounds are crucial. Accurate and reliable analytical methods are therefore essential for ensuring product quality, safeguarding human health, and complying with regulatory standards.
This guide provides a comprehensive overview of the principal analytical techniques for the quantification of 5-chloro-2-methylaniline and its derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate analytical strategies for their specific applications. The protocols detailed herein are grounded in established scientific principles and validated methodologies to ensure data integrity and reproducibility.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The most commonly employed techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
| Technique | Principle | Strengths | Considerations |
| HPLC | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and nonpolar compounds. Non-destructive. | May require derivatization for analytes with poor UV absorbance. |
| GC | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | High resolution and sensitivity, particularly for volatile and semi-volatile compounds. | Limited to thermally stable and volatile analytes. Derivatization may be necessary to improve volatility. |
| MS | Measures the mass-to-charge ratio of ionized analytes, providing molecular weight and structural information. | High sensitivity and selectivity, enabling definitive identification and quantification. | Higher initial instrument cost. Matrix effects can influence ionization efficiency. |
Table 1: Comparative analysis of primary analytical techniques for 5-Chloro-2-methylaniline derivatives.
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a robust and versatile technique for the analysis of 5-chloro-2-methylaniline derivatives. Reversed-phase chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common approach.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a general method for the quantification of 5-chloro-2-methylaniline using a C18 column and UV detection.
Instrumentation and Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid or phosphoric acid). The specific gradient or isocratic conditions will need to be optimized based on the specific derivatives being analyzed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-chloro-2-methylaniline derivative.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the instrument (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar 5-chloro-2-methylaniline derivatives.
-
Acidified Mobile Phase: The addition of formic or phosphoric acid to the mobile phase helps to protonate the aniline group, leading to sharper peaks and improved chromatographic resolution. For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.
-
UV Detection at 254 nm: Aromatic compounds like 5-chloro-2-methylaniline exhibit strong absorbance at this wavelength, providing good sensitivity.
Workflow for HPLC Analysis```dot
Caption: General workflow for the quantification of 5-
Application Notes & Protocols: 5-Chloro-2-methylaniline Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Abstract
5-Chloro-2-methylaniline, and its more stable hydrochloride salt, is a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility spans across multiple industries, including the production of pharmaceuticals, agrochemicals, and high-performance dyes.[1][2][3] The presence of three distinct functional handles—the nucleophilic amino group, the aromatic ring amenable to electrophilic substitution, and the chloro substituent that can participate in cross-coupling reactions—provides chemists with a powerful platform for molecular elaboration. This guide provides an in-depth exploration of the applications of 5-Chloro-2-methylaniline hydrochloride, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Compound Profile and Safety Mandates
Before its use in any synthetic protocol, a thorough understanding of the physicochemical properties and safety requirements of this compound is imperative. The hydrochloride salt is generally preferred for storage and handling due to its increased stability and reduced volatility compared to the free base.
Physicochemical Properties
The key properties of the parent compound, 5-Chloro-2-methylaniline, and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N (Hydrochloride Salt) | [4] |
| Molecular Weight | 178.06 g/mol (Hydrochloride Salt) | [4] |
| Appearance | White to light yellow/red powder or crystal | [5] |
| Boiling Point (Free Base) | 237 °C (1013 hPa) | [6] |
| Density (Free Base) | 1.18 g/cm³ (20 °C) | [6] |
| Synonyms | 5-Chloro-o-toluidine HCl; 2-Amino-4-chlorotoluene HCl | [4][7] |
Hazard Identification and Safe Handling
5-Chloro-2-methylaniline and its salts are classified as hazardous substances. Adherence to strict safety protocols is non-negotiable.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][6] |
| H315: Causes skin irritation | Skin Irritation 2 | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water.[4][6] |
| H319: Causes serious eye irritation | Eye Irritation 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |
| H350: May cause cancer | Carcinogenicity 1A | P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention.[8] |
Causality Behind Safety Choices: The hydrochloride salt form mitigates the risk of inhalation associated with the more volatile free base. However, the compound is readily absorbed through the skin.[3] Therefore, the use of nitrile gloves, a lab coat, and safety goggles is mandatory. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of fine particulates.
Core Application: Synthesis of Azo Dyes
A primary industrial application of 5-Chloro-2-methylaniline is in the synthesis of azo dyes, which are valued for their vibrant colors and stability.[1][2][3] The synthetic strategy involves two canonical steps: the diazotization of the primary amine, followed by an azo coupling reaction with an electron-rich partner.
Workflow: Azo Dye Synthesis
Caption: General workflow for synthesizing Azo Dyes.
Protocol 2.1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye by coupling diazotized 5-Chloro-2-methylaniline with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Ethanol
Step-by-Step Methodology:
-
Diazonium Salt Preparation (0-5 °C):
-
In a 250 mL beaker, dissolve 1.78 g (10 mmol) of this compound in 25 mL of water and 3 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing into phenols and nitrogen gas.
-
Slowly add a pre-cooled solution of 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of water dropwise. Keep the temperature below 5 °C throughout the addition.
-
Stir the resulting pale yellow solution for an additional 15 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating the presence of excess nitrous acid.
-
-
Coupling Reaction:
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Causality: The basic medium deprotonates the naphthol to the more electron-rich and highly reactive naphthoxide ion, which is essential for the electrophilic attack by the diazonium salt.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate (typically red or orange) should form immediately.
-
-
Work-up and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified azo dye.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Advanced Application: Palladium-Catalyzed Cross-Coupling
The chloro-substituent on the aniline ring serves as a handle for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, the development of specialized ligand systems has made these reactions highly efficient.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of complex diarylamines from 5-Chloro-2-methylaniline.[9][10] This reaction is a cornerstone of medicinal chemistry for constructing molecules with privileged structural motifs.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3.1.1: Buchwald-Hartwig Coupling with Aniline
This protocol describes a general procedure for the coupling of 5-Chloro-2-methylaniline with a secondary amine, such as morpholine, using a modern palladium catalyst system.
Materials:
-
5-Chloro-2-methylaniline (free base)
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Causality: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine in the catalytic cycle without competing in side reactions. Bulky, electron-rich phosphine ligands like XPhos are crucial for activating the C-Cl bond for oxidative addition and promoting the final reductive elimination step.[11]
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add 5-Chloro-2-methylaniline (141.6 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol, 1.2 equiv).
-
Add 5 mL of anhydrous toluene via syringe.
-
-
Reaction and Monitoring:
-
Seal the flask and heat the mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAchem Ltd. (2024). Safety data sheet: 5-Chloro-2-methylaniline. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Retrieved from [Link]
- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]
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Application Notes and Protocols for 5-Chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-Chloro-2-methylaniline (CAS No. 95-79-4). As a compound utilized in the synthesis of organic dyestuffs and as a pesticide intermediate, its proper management in a laboratory setting is critical to ensure personnel safety and environmental protection.[1][2] These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate the risks associated with this chemical.
Chemical and Physical Properties
5-Chloro-2-methylaniline, also known as 5-chloro-o-toluidine, is a monochlorobenzene derivative.[3] It can exist as a grayish-white solid or a clear yellow to light brown liquid after melting.[1][4] Its physical state may vary depending on the ambient temperature, and it can be a solid, liquid, a solidified melt, or a supercooled melt.[5] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [6] |
| Molecular Weight | 141.60 g/mol | [6] |
| Melting Point | 22-26 °C (71.6-78.8 °F) | [1][4][7][8][9][10] |
| Boiling Point | 237-245 °C (458.6-473 °F) | [1][4][8] |
| Density | ~1.17 g/cm³ at 20 °C | [8][11] |
| Flash Point | 160 °C (320 °F) | [8][11] |
| Solubility | Soluble in hot alcohol. Limited solubility in water (< 1 g/L at 22 °C). | [1][3] |
| Vapor Pressure | 0.45 hPa at 50 °C | [7][8] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid. | [6] |
Hazard Identification and Risk Assessment
5-Chloro-2-methylaniline is classified as a hazardous substance with multiple associated risks. A thorough understanding of these hazards is the foundation of safe laboratory practices.
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[9]
-
H351: Suspected of causing cancer.[9]
-
H411: Toxic to aquatic life with long lasting effects.[9]
Toxicological Profile:
-
Acute Toxicity: The oral LD50 in rats is 464 mg/kg, indicating that it is harmful if ingested.[11][12] It can be absorbed through the skin, which is a significant route of exposure.[3]
-
Carcinogenicity: 5-Chloro-2-methylaniline is suspected of causing cancer.[9] This is a critical consideration for long-term handling and necessitates stringent exposure controls.
-
Methemoglobinemia: Aromatic amines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. In severe cases, treatment with methylene blue and oxygen may be necessary.[3][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker nitrile or Silver Shield®/4H® outer glove. | Gloves must be inspected before use. The selected gloves should comply with EU Directive 89/686/EEC and the standard EN 374.[7] Wash and dry hands after handling. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent splashes and contact with the eyes, which can cause serious irritation.[7] |
| Skin and Body Protection | Flame-resistant and impervious clothing, such as a lab coat. | To prevent skin contact and absorption.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for ammonia and organic ammonia derivatives (Type K, Green) if exposure limits are exceeded or if irritation is experienced. | To be used when handling the substance outside of a certified chemical fume hood or if dust/aerosol generation is possible.[13] |
Safe Handling Procedures
Adherence to the following procedures is essential to minimize the risk of exposure and accidents.
-
Engineering Controls: All work with 5-Chloro-2-methylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][7][14] Wash hands thoroughly after handling and before breaks.[7][11] Contaminated clothing should be removed immediately and washed before reuse.[7][11]
-
Dispensing: When weighing, do so in a fume hood. If a balance cannot be placed inside the hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it.[15] This minimizes the dispersal of dust.
-
Avoiding Incompatibilities: Keep the compound away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[9][13]
Storage Protocols
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Conditions to Avoid: Protect from direct sunlight, as the material may darken in color during storage.[13] Store under an inert atmosphere.[13] It is recommended to store below +30°C.[3][8]
-
Segregation: Store apart from foodstuff containers and incompatible materials.[7]
Caption: Recommended storage conditions for 5-Chloro-2-methylaniline.
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately.[7] Rinse mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7]
-
If on Skin: Take off contaminated clothing immediately.[7] Wash off with soap and plenty of water.[7] If skin irritation occurs, get medical help.[7]
-
If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing for at least 15 minutes.[7][9] Get medical attention.[9]
-
If Inhaled: Move the person into fresh air.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]
Spill Response Protocol
For minor spills (less than 4 liters, not highly toxic, and posing no immediate threat), trained personnel can perform cleanup.[16] For major spills, evacuate the area and contact emergency services.[17]
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Ensure Safety: Notify others in the area and restrict access.[18] Ensure adequate ventilation.[7] Eliminate all sources of ignition.[7]
-
Containment: Prevent the spill from entering drains or waterways by creating a dike with a non-combustible absorbent material like sand, earth, or vermiculite.[16][18]
-
Absorption: Slowly add the absorbent material to the spill, working from the outside in.[18]
-
Collection: Once the liquid is absorbed, sweep up the material and place it in a suitable, closed, and labeled container for disposal.[18]
-
Decontamination: Wash the spill area with soap and water.[18] If the chemical is highly toxic, collect the rinse water for hazardous waste disposal.[18]
-
Waste Disposal: Dispose of the contaminated materials and waste according to local, state, and federal regulations.[11]
Disposal
5-Chloro-2-methylaniline and its containers must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.[11] The material can be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[7]
References
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Safety data sheet - 5-Chloro-2-methylaniline. (URL: [Link])
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The Strategic Use of 5-Chloro-2-methylaniline in the Synthesis of Biologically Active Compounds
An Application Guide for Researchers
Introduction: The Versatility of a Core Building Block
5-Chloro-2-methylaniline (5-CMA) is an organic compound that has emerged as a valuable and versatile building block in the chemical, pharmaceutical, and dye industries.[1] While historically used in the synthesis of azo dyes and pigments, its utility in medicinal chemistry has become increasingly prominent.[2][3] The specific arrangement of the amino, methyl, and chloro substituents on the benzene ring provides a unique electronic and steric profile, making it an ideal starting point for constructing complex molecular architectures.
In the context of drug discovery, 5-CMA is frequently employed as a key precursor for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases.[4][5] Its structure serves as a foundational scaffold that can be elaborated through various chemical transformations to produce potent and selective modulators of enzyme activity. This guide will focus on the practical application of 5-CMA in synthesizing such high-value compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use. 5-CMA is typically a grayish-white to light brown solid or liquid, as its melting point is close to room temperature.[3]
Table 1: Physicochemical and Safety Data for 5-Chloro-2-methylaniline
| Property | Value | Source(s) |
| CAS Number | 95-79-4 | [6] |
| Molecular Formula | C₇H₈ClN | [6] |
| Molecular Weight | 141.60 g/mol | [7] |
| Appearance | Grayish-white solid or clear yellow to light brown liquid | [3][8] |
| Melting Point | 22-28 °C | [7] |
| Boiling Point | 237 °C at 1013 hPa | |
| Density | 1.17 g/cm³ at 20 °C | |
| Solubility | Soluble in ethanol, ether, acetone; slightly soluble in water. | [1][3] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [8] |
Mandatory Safety & Handling Protocol
Trustworthiness: Adherence to strict safety protocols is non-negotiable. 5-CMA is classified as harmful and an irritant, and it is essential to minimize exposure.[6] A bioassay indicated potential carcinogenicity in mice, warranting significant caution.[2]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Due to its low melting point, it may be a solid or liquid; handle with appropriate care in either state.[6] Prevent dust and aerosol formation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Core Synthetic Applications in Drug Discovery
The primary value of 5-CMA in modern medicinal chemistry lies in its role as a scaffold for kinase inhibitors. The aniline moiety provides a reactive handle for C-N bond formation (e.g., amidation, Buchwald-Hartwig coupling), while the chloro and methyl groups can be used to modulate solubility, direct further reactions, or engage in specific interactions within a protein's binding pocket.
A prominent example of a drug scaffold derived from related aniline precursors is found in ATP-competitive kinase inhibitors, which often feature a substituted pyrimidine or purine core.[9][10] 5-CMA is an ideal starting material for building the substituted aniline portion of these molecules.
Workflow: From Core Reagent to Bioactive Scaffold
The following diagram illustrates the strategic position of 5-CMA in the synthetic workflow for producing complex, biologically active molecules.
Caption: Synthetic utility of 5-Chloro-2-methylaniline.
Application Protocol: Synthesis of an N-Aryl Pyrimidinamine Intermediate
This protocol details a representative palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry, to couple 5-CMA with a substituted chloropyrimidine. This reaction creates a core scaffold common to many kinase inhibitors, such as those targeting Abl and FLT3.[10][11]
Expertise & Experience: The choice of a Buchwald-Hartwig reaction is deliberate. It is a highly reliable and versatile method for forming C-N bonds, which are often difficult to construct using classical methods. The selection of a specific palladium catalyst/ligand system is critical for achieving high yields and minimizing side reactions. We use a third-generation Buchwald precatalyst here for its high activity and air stability, simplifying the reaction setup. The use of a weak inorganic base like cesium carbonate is crucial to facilitate the catalytic cycle without promoting unwanted side reactions.
Protocol 1: Buchwald-Hartwig C-N Cross-Coupling
Objective: To synthesize N-(5-chloro-2-methylphenyl)-2-methoxypyrimidin-4-amine.
Materials & Reagents:
| Reagent/Material | Supplier | Grade | Quantity |
| 5-Chloro-2-methylaniline (5-CMA) | Sigma-Aldrich | Synthesis Grade | 1.42 g (10.0 mmol) |
| 4-Chloro-2-methoxypyrimidine | TCI Chemicals | >98% | 1.45 g (10.0 mmol) |
| (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle Gen. 3) | Strem Chemicals | Catalyst Grade | 84 mg (0.1 mmol) |
| Cesium Carbonate (Cs₂CO₃) | Oakwood Chemical | Anhydrous, >99.9% | 4.56 g (14.0 mmol) |
| Toluene | Acros Organics | Anhydrous, >99.8% | 50 mL |
| Round-bottom flask, 100 mL | VWR | 1 | |
| Reflux condenser, magnetic stirrer, heating mantle | Standard Lab Supply | 1 set | |
| Inert gas supply (Argon or Nitrogen) | Airgas | High Purity |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methylaniline (1.42 g, 10.0 mmol), 4-chloro-2-methoxypyrimidine (1.45 g, 10.0 mmol), cesium carbonate (4.56 g, 14.0 mmol), and the RuPhos palladacycle catalyst (84 mg, 0.1 mmol, 1 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Insight: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. An inert atmosphere is therefore critical for success.
-
-
Solvent Addition: Using a syringe, add anhydrous toluene (50 mL) to the flask.
-
Heating: Place the flask in a pre-heated heating mantle set to 110 °C and attach a reflux condenser (also under an argon atmosphere). Stir the reaction mixture vigorously.
-
Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).
-
Characterization (Self-Validation): The pure product, N-(5-chloro-2-methylphenyl)-2-methoxypyrimidin-4-amine, should be characterized to confirm its identity and purity.
-
Expected ¹H NMR: Peaks corresponding to the aromatic protons of both rings, the methyl group, and the methoxy group.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 250.07.
-
Application in Advanced Pharmaceutical Synthesis: The Case of Lorlatinib
5-CMA is a structural component of several advanced therapeutic agents. For instance, the core structure is relevant to the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).[12] Lorlatinib is a macrocyclic inhibitor designed to overcome resistance to earlier-generation ALK inhibitors and to penetrate the blood-brain barrier, making it effective against brain metastases.[12][13] While the full synthesis is complex and proprietary, the fundamental bond-forming strategies, such as those demonstrated in Protocol 1, are essential for constructing the key fragments that are ultimately assembled into the final drug molecule.[14]
Conclusion
5-Chloro-2-methylaniline is more than a simple chemical intermediate; it is a strategic starting material for the construction of complex and biologically significant molecules. Its utility is particularly evident in the synthesis of targeted kinase inhibitors, where precise control over molecular structure is essential for achieving therapeutic efficacy. By understanding its properties, adhering to strict safety protocols, and employing robust synthetic methodologies like the Buchwald-Hartwig amination, researchers can effectively leverage this versatile building block to advance the frontiers of drug discovery and development.
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- Novel High-Throughput Microwell Spectrophotometric Assay for One-Step Determination of Lorlatinib, a Novel Potent Drug for the Treatment of Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer. (2023). National Institutes of Health.
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Application Note: A Robust GC/MS Protocol for the Analysis of Aniline and Its Derivatives
Abstract
Aniline and its derivatives are foundational compounds in the chemical industry, pivotal for synthesizing dyes, pharmaceuticals, polymers, and agrochemicals.[1] Their prevalence, coupled with potential toxicity and carcinogenicity, necessitates highly sensitive and reliable analytical methods for monitoring their presence in diverse matrices, from environmental samples to biological fluids.[1][2] This guide provides a comprehensive, field-proven protocol for the analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC/MS). We delve into the causal reasoning behind critical experimental steps, including sample preparation, derivatization, and instrument parameter optimization. This document is designed to equip researchers, scientists, and drug development professionals with a robust framework for achieving accurate, reproducible, and defensible results.
Introduction: The Analytical Challenge of Anilines
Anilines are primary aromatic amines that, due to the lone pair of electrons on the nitrogen atom, exhibit significant polarity and a tendency to form hydrogen bonds. These characteristics present a formidable challenge for direct GC analysis. Without proper sample treatment, chromatograms are often plagued by poor peak shape, tailing, and low response, stemming from interactions with active sites within the GC system (e.g., injector liner, column stationary phase).[1][3]
Derivatization: The Key to Unlocking Chromatographic Performance
To circumvent these issues, a derivatization step is often essential.[1] This chemical modification process aims to:
-
Increase Volatility: By replacing the polar N-H bond with a less polar functional group, the analyte's boiling point is effectively lowered, facilitating its transition into the gas phase.[3]
-
Improve Thermal Stability: Derivatives are generally more stable at the high temperatures encountered in the GC injector and column, preventing on-column degradation.[3]
-
Enhance Peak Shape: The reduction in polarity minimizes unwanted interactions with the analytical column, resulting in sharper, more symmetrical peaks, which are crucial for accurate quantification.[3]
-
Improve Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and enhancing detection sensitivity.[3]
This application note will focus on acetylation, a common and effective derivatization strategy for primary and secondary amines, using acetic anhydride.
Experimental Workflow: A Validated Path to Analysis
The entire analytical process, from sample receipt to data interpretation, must be a self-validating system. The following workflow is designed to ensure data integrity at every stage.
Caption: A comprehensive workflow for the GC/MS analysis of aniline derivatives.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure for extracting aniline derivatives from aqueous matrices, based on principles outlined in EPA methodologies.[4][5]
Rationale: Aniline and its derivatives are basic compounds. By increasing the sample pH to >11, they are converted to their free base form, which is more soluble in organic solvents like methylene chloride, thereby maximizing extraction efficiency.
Step-by-Step Protocol:
-
pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to >11 using a 1.0 M sodium hydroxide solution.[4]
-
Extraction: Add 30 mL of methylene chloride to the funnel and shake vigorously for 2 minutes, venting periodically.[5]
-
Phase Separation: Allow the layers to separate for at least 10 minutes.[5]
-
Collection: Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.[4]
-
Repeat: Repeat the extraction twice more with fresh 30 mL portions of methylene chloride, combining all organic extracts.[5]
-
Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.[5] The boiling point of aniline is 184°C; care must be taken during nitrogen blowing to avoid analyte loss due to excessive temperature or gas flow.[6]
Derivatization: Acetylation with Acetic Anhydride
Causality: The nucleophilic nitrogen of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated derivative (an amide) and acetic acid as a byproduct. This amide is significantly less polar and more volatile than the parent aniline.[7][8]
Caption: The mechanism of aniline acetylation with acetic anhydride.[8]
Step-by-Step Protocol:
-
Reagent Addition: To the 1 mL concentrated sample extract, add 100 µL of pyridine (as a catalyst and acid scavenger) and 150 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Quenching: Add 1 mL of deionized water to quench the excess acetic anhydride.
-
Extraction of Derivative: Add 1 mL of ethyl acetate, vortex for 1 minute, and allow the layers to separate.
-
Final Preparation: Carefully transfer the upper organic layer to a new GC vial for analysis.
GC/MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation and target analytes. These are based on typical conditions for semi-volatile organic compound analysis.[5][6]
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Volume | 1 µL | Prevents overloading of the column and detector.[6] |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis.[5] |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes.[5] |
| Oven Program | ||
| Initial Temperature | 60°C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column.[5] |
| Ramp Rate | 10°C/min to 280°C | Provides good separation of a wide range of aniline derivatives.[5] |
| Final Hold Time | 5 min | Ensures that all heavier, late-eluting compounds are cleared from the column.[5] |
| Carrier Gas | ||
| Gas | Helium | An inert gas that provides good chromatographic efficiency.[5] |
| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent retention times and peak shapes.[6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | A standard temperature that balances ionization efficiency and minimizes thermal degradation.[6] |
| Quadrupole Temp. | 150°C | Maintains stable mass filtering.[6] |
| Scan Range | 45-450 amu | Covers the expected mass range for derivatized anilines and their fragments. |
| Acquisition Mode | Full Scan / SIM | Full scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9] |
Data Interpretation and Quantification
Analyte identification is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of an authentic standard. The NIST Mass Spectral Library is an invaluable resource for comparing and verifying spectra.[10]
For quantification, an internal standard method is highly recommended. A deuterated analog of the target analyte or a compound with similar chemical properties that is not present in the sample should be used. Quantitation is performed by comparing the response of a characteristic ion (quantitation ion) of the analyte to that of the internal standard. For aniline, the primary quantitation ion is m/z 93, with qualifier ions at m/z 65 and 66.[6]
Table of Representative Analytes and Characteristic Ions:
| Compound | Retention Time (min, approx.) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Aniline | 8.2 | 93 | 66, 65 |
| 2-Chloroaniline | 10.2 | 127 | 92, 65 |
| 3,4-Dichloroaniline | 13.6 | 161 | 126, 90 |
| 4-Nitroaniline | 14.5 | 138 | 108, 92, 65 |
| N-Methylaniline | 9.5 | 106 | 107, 77 |
(Note: Retention times are approximate and will vary based on the specific GC column and conditions used. Data derived from typical semi-volatile methods.)[5]
Method Validation
To ensure the reliability of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13] Key validation parameters include:
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Peak purity analysis, comparison with blank and spiked matrices. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) > 0.995 over a defined range.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 or demonstrated precision and accuracy.[14] |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | Typically 80-120% for spiked samples.[14] |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) typically < 15%.[2] |
A study on aniline determination in serum reported a linearity range of 0.5 - 25.0 mg/L, a detection limit of 0.1 mg/L, and within-run and between-run precision of 3.8% and 5.8%, respectively.[2] Another validation for aniline in soil showed a correlation coefficient of 0.9997, an LOD of 0.04 mg/kg, and recovery rates between 64.5-83.9%.[14]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column; incomplete derivatization. | Use a deactivated liner; ensure derivatization reaction goes to completion; check reagent quality.[15] |
| Ghost Peaks | Carryover from a previous high-concentration sample. | Rinse the syringe with solvent between injections; run a solvent blank after concentrated samples.[15] |
| Poor Resolution | Inadequate chromatographic separation. | Optimize the oven temperature program (slower ramp rate); use a longer or different selectivity column.[15] |
| Baseline Noise/Drift | Contaminated carrier gas; column bleed; detector instability. | Use high-purity gas with traps; condition the column; clean the ion source.[15] |
Conclusion
The GC/MS protocol detailed in this application note provides a robust and reliable framework for the analysis of aniline and its derivatives. By understanding the chemical principles behind sample preparation and derivatization, and by adhering to systematic validation and quality control procedures, researchers can achieve high-quality, defensible data. Proper optimization of instrumental parameters and proactive troubleshooting are key to overcoming the inherent challenges of aniline analysis, enabling accurate quantification in a wide range of applications from environmental monitoring to pharmaceutical development.
References
-
U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dasgupta, A., & BITHI, J. (2005). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. American journal of clinical pathology, 123(2), 229-234. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Aniline. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pearson. Acylation of Aniline Explained. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Environmental Protection Agency. Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Aniline. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Aniline. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Aniline. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Aniline. [Link]
-
Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2021). Method validation for the determination of aniline and 3,3'-dichlorobenzidine by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. Mechanism of aniline acetylation reaction (Koreeda, 2011). [Link]
-
Phenomenex. Analyzing EPA Method 8270D with Zebron Semi-volatile GC Columns. [Link]
-
Florida Department of Environmental Protection. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Reddit. Mechanism of acylation of aniline with acetic anhydride?. [Link]
-
Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
-
ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS. [Link]
-
Scribd. Acetylation of Aniline. [Link]
-
ResearchGate. (PDF) Method validation for the determination of aniline and 3,3'-dichlorobenzidine by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Aniline [webbook.nist.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. Method validation for the determination of aniline and 3,3’-dichlorobenzidine by gas chromatography-mass spectrometry - ProQuest [proquest.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technisches Support-Zentrum: Reinigung von 5-Chlor-2-methylanilin
Answering in German.
Willkommen im technischen Support-Zentrum für die Reinigung von 5-Chlor-2-methylanilin. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen, Fehlerbehebungshandbücher und häufig gestellte Fragen (FAQs), um häufig auftretende Herausforderungen bei der Reinigung dieser wichtigen chemischen Verbindung zu bewältigen.
5-Chlor-2-methylanilin (auch bekannt als 5-Chlor-o-toluidin) ist ein entscheidendes Zwischenprodukt in der Synthese von Farbstoffen, Pharmazeutika und Agrochemikalien[1]. Die Reinheit des Ausgangsmaterials ist oft entscheidend für den Erfolg nachfolgender Reaktionsschritte und die Qualität des Endprodukts. Dieses Handbuch bietet praxisnahe Einblicke und Protokolle zur Erzielung hochreiner Proben.
Abschnitt 1: Fehlerbehebungsleitfaden
Dieser Abschnitt ist im Frage-Antwort-Format gestaltet, um spezifische Probleme zu behandeln, die während des Reinigungsprozesses auftreten können.
Frage: Meine gereinigte 5-Chlor-2-methylanilin-Probe ist gelb oder braun. Was ist die Ursache und wie kann ich die Verfärbung entfernen?
Antwort: Die Verfärbung von Anilinen wie 5-Chlor-2-methylanilin ist typischerweise auf zwei Hauptfaktoren zurückzuführen:
-
Oxidation: Die Aminogruppe (-NH2) ist anfällig für die Oxidation durch Luftsauerstoff, was zur Bildung von stark gefärbten Verunreinigungen wie Azoxy-, Azo- und Chinon-ähnlichen Strukturen führt. Dieser Prozess wird durch Licht und erhöhte Temperaturen beschleunigt.
-
Restverunreinigungen: Verbleibende Verunreinigungen aus der Synthese, wie z. B. nitrierte Vorläufer (z. B. 4-Chlor-2-nitrotoluol), können ebenfalls eine Färbung verursachen[1].
Lösungsstrategien:
-
Behandlung mit Aktivkohle während der Rekristallisation: Aktivkohle hat eine hohe Oberfläche und kann farbige Verunreinigungen adsorbieren.
-
Lösen Sie das rohe 5-Chlor-2-methylanilin in der minimalen Menge eines heißen Rekristallisationslösungsmittels (siehe Tabelle 2).
-
Kühlen Sie die Lösung leicht unter den Siedepunkt ab, um ein plötzliches Aufkochen zu verhindern.
-
Geben Sie eine kleine Menge (ca. 1-2 % des Gewichts Ihres Produkts) Aktivkohle hinzu.
-
Erhitzen Sie die Mischung für einige Minuten unter Rühren zum Sieden[2].
-
Führen Sie eine Heißfiltration durch, um die Aktivkohle zu entfernen, und lassen Sie die klare Lösung abkühlen, um das Produkt zu kristallisieren.
-
-
Vakuumdestillation: Dies ist die effektivste Methode, um sowohl farbige als auch nichtflüchtige Verunreinigungen zu entfernen. Die Destillation bei reduziertem Druck ermöglicht das Sieden der Verbindung bei einer viel niedrigeren Temperatur, wodurch die thermische Zersetzung und Oxidation minimiert wird[3].
Frage: Meine Probe zeigt nach der Reinigung immer noch Verunreinigungen (nachgewiesen durch GC oder NMR). Wie kann ich die Reinheit weiter verbessern?
Antwort: Wenn Standardmethoden wie Destillation oder einfache Rekristallisation unzureichend sind, liegt dies wahrscheinlich an Verunreinigungen mit sehr ähnlichen physikalischen Eigenschaften (z. B. Siedepunkt oder Löslichkeit).
Mögliche Verunreinigungen:
-
Isomere: Andere Chlormethylanilin-Isomere (z. B. 3-Chlor-2-methylanilin oder 2-Chlor-5-methylanilin), die während der Synthese gebildet werden.
-
Ausgangsmaterialien: Nicht umgesetztes 4-Chlor-2-nitrotoluol oder dessen Reduktionszwischenprodukte[1][4].
Fortgeschrittene Reinigungsstrategie:
-
Säulenchromatographie: Diese Technik trennt Verbindungen basierend auf ihrer unterschiedlichen Affinität zu einer stationären Phase (typischerweise Kieselgel) und einer mobilen Phase (ein Lösungsmittel oder eine Lösungsmittelmischung)[3]. Sie ist ideal zur Entfernung von Verunreinigungen mit unterschiedlicher Polarität. Ein typisches System für substituierte Aniline ist Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat[3].
-
Sequenzielle Reinigung: Kombinieren Sie mehrere Techniken. Führen Sie beispielsweise zuerst eine Vakuumdestillation durch, um grobe Verunreinigungen zu entfernen, gefolgt von einer sorgfältigen Rekristallisation, um die Reinheit weiter zu erhöhen.
Frage: Ich habe während der Rekristallisation eine sehr geringe Ausbeute. Was sind die häufigsten Fehler?
Antwort: Eine geringe Ausbeute bei der Rekristallisation ist ein häufiges Problem, das oft auf suboptimale Bedingungen zurückzuführen ist.
Häufige Ursachen und Lösungen:
-
Verwendung von zu viel Lösungsmittel: Wenn zu viel Lösungsmittel verwendet wird, bleibt ein erheblicher Teil Ihres Produkts auch nach dem Abkühlen in der Lösung gelöst.
-
Lösung: Lösen Sie Ihr Rohprodukt immer in der minimalen Menge des heißen Lösungsmittels. Fügen Sie das Lösungsmittel portionsweise hinzu, bis sich der Feststoff gerade vollständig gelöst hat[3].
-
-
Zu schnelles Abkühlen: Schnelles Abkühlen (z. B. direktes Eintauchen in ein Eisbad) führt zur Bildung kleiner, oft unreiner Kristalle und kann die Ausbeute verringern.
-
Lösung: Lassen Sie die heiße, klare Lösung langsam bei Raumtemperatur abkühlen. Sobald die Kristallisation beginnt und sich der Großteil der Kristalle gebildet hat, stellen Sie den Kolben in ein Eisbad, um die Kristallisation zu maximieren[3].
-
-
Falsche Wahl des Lösungsmittels: Ein ideales Lösungsmittel sollte das Produkt bei hohen Temperaturen gut, bei niedrigen Temperaturen jedoch schlecht lösen[5].
-
Lösung: Führen Sie Löslichkeitstests im kleinen Maßstab durch, bevor Sie die gesamte Charge rekristallisieren (siehe Tabelle 2 für Vorschläge).
-
Abschnitt 2: Häufig gestellte Fragen (FAQs)
Was sind die wichtigsten physikalischen Eigenschaften von 5-Chlor-2-methylanilin?
Die Kenntnis der physikalischen Eigenschaften ist für die Planung von Reinigungsverfahren unerlässlich.
Tabelle 1: Physikalische und chemische Eigenschaften von 5-Chlor-2-methylanilin
| Eigenschaft | Wert | Quelle |
|---|---|---|
| CAS-Nummer | 95-79-4 | [6][7] |
| Molekülformel | C₇H₈ClN | [6][8] |
| Molekulargewicht | 141,60 g/mol | [9] |
| Aussehen | Weißer bis grauweißer Feststoff oder klare gelbe bis hellbraune Flüssigkeit nach dem Schmelzen | [10] |
| Schmelzpunkt | 22-26 °C | [8][11] |
| Siedepunkt | 237 °C bei 1013 hPa | [8][11] |
| Löslichkeit | Löslich in Alkohol, Ether, Aceton; schwer löslich in Wasser (<1 g/L) | [1][8][10] |
| Dichte | 1,17 g/cm³ bei 20 °C |[11] |
Welche ist die beste Methode zur Reinigung von 5-Chlor-2-methylanilin im großen Maßstab?
Für die Reinigung im industriellen oder großen Labormaßstab ist die Vakuumdestillation die Methode der Wahl. Sie ist effizient, skalierbar und effektiv bei der Entfernung von nichtflüchtigen und farbigen Verunreinigungen. Ein in der Patentliteratur beschriebenes Verfahren sammelt die reine Fraktion bei 127–137 °C unter einem Vakuum von 0,1 MPa, was zu einer Reinheit von über 99,7 % führt[4].
Wie sollte ich gereinigtes 5-Chlor-2-methylanilin lagern, um eine Zersetzung zu verhindern?
Aufgrund seiner Anfälligkeit für Oxidation sollte 5-Chlor-2-methylanilin unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) in einem dicht verschlossenen Behälter gelagert werden. Es sollte an einem kühlen, trockenen und dunklen Ort aufbewahrt werden, um die Zersetzung durch Licht und Wärme zu minimieren. Die empfohlene Lagertemperatur liegt unter +30°C[10][12].
Was sind die wichtigsten Sicherheitsvorkehrungen beim Umgang mit dieser Verbindung?
5-Chlor-2-methylanilin ist eine gefährliche Chemikalie.
-
Gefahren: Schädlich bei Verschlucken oder Hautkontakt, verursacht schwere Augenreizung und steht im Verdacht, Krebs zu erregen[6][8][13].
-
Schutzmaßnahmen: Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzhandschuhe, Schutzkleidung, Augenschutz und Gesichtsschutz. Arbeiten Sie in einem gut belüfteten Bereich oder einem Abzug[6][13]. Im Falle einer Exposition befolgen Sie die Anweisungen im Sicherheitsdatenblatt (SDB).
Abschnitt 3: Detaillierte Versuchsprotokolle
Protokoll 1: Vakuumdestillation
Diese Methode eignet sich zur Reinigung von thermisch stabilen Flüssigkeiten oder niedrigschmelzenden Feststoffen durch Trennung aufgrund von Siedepunktsunterschieden bei reduziertem Druck[3].
Materialien:
-
Rohes 5-Chlor-2-methylanilin
-
Destillationsapparatur (Rundkolben, Destillationskopf, Kühler, Vorlage)
-
Vakuumpumpe und Manometer
-
Heizpilz und Siedesteine
Schritt-für-Schritt-Anleitung:
-
Aufbau der Apparatur: Bauen Sie die Vakuumdestillationsapparatur zusammen und stellen Sie sicher, dass alle Verbindungen dicht sind.
-
Befüllen der Probe: Geben Sie das rohe 5-Chlor-2-methylanilin und einige Siedesteine in den Rundkolben.
-
Druckreduzierung: Reduzieren Sie den Druck in der Apparatur schrittweise auf den gewünschten Wert (z. B. ~10 mbar).
-
Erhitzen: Beginnen Sie, den Destillationskolben vorsichtig zu erhitzen.
-
Fraktionssammlung: Sammeln Sie das Destillat, das bei konstanter Temperatur übergeht. Diese Fraktion ist das gereinigte Produkt. Entsorgen Sie die Vor- und Nachläufe.
-
Abkühlen und Belüften: Nach Abschluss der Destillation kühlen Sie die Apparatur ab, bevor Sie langsam und vorsichtig wieder Luft einlassen.
Protokoll 2: Rekristallisation
Die Rekristallisation ist ideal zur Entfernung kleiner Mengen von Verunreinigungen aus einem festen Stoff.
Tabelle 2: Vorgeschlagene Lösungsmittel für die Rekristallisation von substituierten Anilinen
| Lösungsmittelsystem | Kommentar | Quelle |
|---|---|---|
| Methanol | Wirksam für verwandte Chlornitroaniline, gute Löslichkeit in der Hitze, geringe in der Kälte. | [3][14][15] |
| Ethanol/Wasser | Ein Zweikomponenten-Lösungsmittelsystem; das Produkt sollte in Ethanol löslich und in Wasser unlöslich sein. | [3] |
| Hexan | Nützlich für weniger polare Aniline; kann eine hohe Reinheit ergeben. |[3] |
Schritt-für-Schritt-Anleitung:
-
Lösungsmittelauswahl: Testen Sie die Löslichkeit einer kleinen Menge des Rohprodukts in verschiedenen Lösungsmitteln bei Raumtemperatur und beim Erhitzen.
-
Auflösen: Geben Sie das rohe Produkt in einen Erlenmeyerkolben. Fügen Sie die minimale Menge des gewählten heißen Lösungsmittels hinzu, um den Feststoff vollständig aufzulösen.
-
Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch.
-
Kristallisation: Lassen Sie die heiße, klare Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie dann zur Maximierung der Kristallbildung in ein Eisbad.
-
Isolierung: Sammeln Sie die gereinigten Kristalle durch Vakuumfiltration mit einem Büchnertrichter.
-
Waschen: Waschen Sie die Kristalle mit einer kleinen Menge des kalten Rekristallisationslösungsmittels.
-
Trocknen: Trocknen Sie die gereinigten Kristalle unter Vakuum.
Visualisierung von Arbeitsabläufen
Die Wahl der richtigen Reinigungstechnik ist entscheidend. Das folgende Diagramm zeigt einen Entscheidungsfindungs-Workflow.
Bildunterschrift: Entscheidungs-Workflow für die Reinigung von 5-Chlor-2-methylanilin.
Das folgende Diagramm beschreibt den detaillierten Prozess der Rekristallisation.
Sources
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. fishersci.ie [fishersci.ie]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-methylaniline [webbook.nist.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 5-Chloro-2-methylaniline for synthesis 95-79-4 [sigmaaldrich.com]
- 12. 5-Chloro-2-methylaniline CAS#: 95-79-4 [m.chemicalbook.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: 5-Chloro-2-methylaniline and its Hydrochloride Salt
Welcome to the Technical Support Center for 5-Chloro-2-methylaniline and its hydrochloride salt. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to impurities that may be encountered during the synthesis, handling, and analysis of these compounds. Our aim is to provide not just solutions, but also the scientific reasoning behind them, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of 5-Chloro-2-methylaniline?
The purity of 5-Chloro-2-methylaniline is primarily influenced by the synthetic route used for its manufacture. The most common industrial synthesis involves the reduction of 4-chloro-2-nitrotoluene.[1] Therefore, the impurity profile is typically characterized by:
-
Starting Material Carryover: Residual 4-chloro-2-nitrotoluene is a common process-related impurity.
-
Isomeric Impurities: The synthesis of the precursor, 4-chloro-2-nitrotoluene, often involves the nitration of 4-chlorotoluene, which can yield a mixture of isomers. Consequently, other chloro-methylaniline isomers may be present in the final product. The most probable isomeric impurity is 3-Chloro-2-methylaniline, arising from the reduction of 6-chloro-2-nitrotoluene, another potential byproduct of the initial nitration.
-
Byproducts from Incomplete Reduction: The reduction of the nitro group to an amine can sometimes be incomplete, leading to the formation of intermediates such as nitroso and hydroxylamino derivatives.
-
Degradation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and polymeric materials.[2]
Q2: My 5-Chloro-2-methylaniline sample has a pinkish or brownish hue. What could be the cause?
A pink or brown discoloration in aromatic amines like 5-Chloro-2-methylaniline is a common indicator of oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures and eventually polymeric byproducts. This process can be accelerated by exposure to air, light, and trace metal impurities.
To minimize discoloration, it is crucial to store the material in a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Q3: What are the potential impurities in 5-Chloro-2-methylaniline hydrochloride that are not present in the free base?
The hydrochloride salt is typically formed by treating the free base with hydrochloric acid. While most impurities from the free base will carry over into the salt form, the process of salt formation can introduce new impurities:
-
Inorganic Impurities from HCl: The quality of the hydrochloric acid used is critical. Technical grade HCl can contain impurities such as iron (FeCl₃), which can impart a yellow color, as well as sulfuric acid and sulfurous acid.[3][4][5]
-
Solvent Residues: The solvent used for the salt formation and crystallization (e.g., isopropanol, ethanol) can be present as a residual impurity.
It is also important to note that the acidic conditions during salt formation can potentially promote the degradation of labile impurities that might have been present in the free base.
Troubleshooting Guide
Scenario 1: Unexpected peaks in the HPLC chromatogram of 5-Chloro-2-methylaniline.
Problem: You observe one or more unexpected peaks in your HPLC analysis, compromising the purity profile of your material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Explanation:
-
Causality: The retention time and peak shape in reverse-phase HPLC are related to the polarity and molecular weight of the compound. Polymeric materials are typically high in molecular weight and less polar, leading to broad peaks at longer retention times. Isomers often have similar polarities and UV spectra, resulting in closely eluting sharp peaks. Starting materials or polar byproducts will have lower retention times.
-
Self-Validation: The co-injection of authentic standards is a definitive way to confirm the identity of a peak. If a standard is not available, techniques like LC-MS can be used to obtain mass information and aid in identification.
Scenario 2: Difficulty in forming a stable, crystalline hydrochloride salt.
Problem: Upon adding hydrochloric acid to a solution of 5-Chloro-2-methylaniline, the product oils out or forms a sticky, non-crystalline solid.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product. | Purify the 5-Chloro-2-methylaniline free base before salt formation using techniques like column chromatography or recrystallization. |
| Incorrect Solvent System | The solvent used may be too good a solvent for the hydrochloride salt, preventing its precipitation. | Use a solvent system where the free base is soluble, but the hydrochloride salt has low solubility. Common choices include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or heptane. |
| Hygroscopic Nature | The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture to form a viscous liquid. | Perform the crystallization and filtration under a dry, inert atmosphere. Dry the final product thoroughly under vacuum. |
| Excess Hydrochloric Acid | A large excess of HCl can sometimes lead to the formation of oily adducts. | Add the hydrochloric acid solution dropwise and monitor for the onset of precipitation. Use a stoichiometric amount or a slight excess. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 5-Chloro-2-methylaniline
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate 5-Chloro-2-methylaniline from its potential impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Columns to screen for optimal selectivity: C18, Phenyl-Hexyl, and Cyano columns (e.g., 4.6 x 150 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Chromatographic Conditions (Screening Gradient):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of 5-Chloro-2-methylaniline at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
For forced degradation studies, subject the stock solution to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.
5. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[6][7]
Protocol 2: Identification of Isomeric Impurities by GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
4. Data Analysis:
-
Compare the mass spectra of the separated peaks with a spectral library (e.g., NIST) to tentatively identify isomeric impurities. Confirmation should be done by analyzing authentic standards of the suspected isomers.
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic route to 5-Chloro-2-methylaniline and the origin of key process-related impurities.
Caption: Synthetic pathway and origin of impurities.
References
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 633. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
Sciencemadness.org. (2019, July 12). Hydrochloric acid impurities, where do they come from? [Link]
-
Sciencemadness Discussion Board. (2014, August 16). Tech grade HCl impurities. [Link]
- Savory, T. H. (1851). IMPURITIES IN COMMERCIAL HYDROCHLORIC ACID. American Journal of Pharmacy, 23(4), 326.
-
SIELC Technologies. (n.d.). Separation of 5-Chloro-2-methylaniline on Newcrom R1 HPLC column. [Link]
- U.S. Patent No. 2,876,267. (1959). Purification of 4-chloronitrotoluenes.
- U.S. Patent No. 4,456,777. (1984). Process for the preparation of 2-chloro-4-nitrotoluene.
- V. R. S. S. Mokkapati, and S. R. B. K. (2014). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degradants in Hydrochlorothiazide Raw Material and Tablets using Reverse-Phase Liquid Chromatography.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
- Zhang, Y., Dong, S., & Wang, H. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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- 3. ART. LXVI.--IMPURITIES IN COMMERCIAL HYDROCHLORIC ACID. - ProQuest [proquest.com]
- 4. Sciencemadness Discussion Board - Hydrochloric acid impurities, where do they come from? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Tech grade HCl impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methylaniline
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylaniline (5-CMA). This guide is designed for researchers, chemists, and process development professionals to enhance the yield and purity of 5-CMA, a critical intermediate in the pharmaceutical, dye, and agrochemical industries.[1][2] We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 5-Chloro-2-methylaniline.
Q1: What is the primary industrial method for synthesizing 5-Chloro-2-methylaniline?
A1: The most prevalent and industrially significant method for synthesizing 5-Chloro-2-methylaniline is the chemical reduction of 4-Chloro-2-nitrotoluene.[2][3] This precursor is readily available and can be converted to the desired aniline through various reduction techniques.
Q2: Which reduction methods are most effective for converting 4-Chloro-2-nitrotoluene to 5-CMA?
A2: Several methods are effective, each with distinct advantages and challenges:
-
Metal/Acid Reduction (Béchamp Reduction): Using iron powder with hydrochloric acid (Fe/HCl) is a classic, cost-effective, and robust method.[4][5] Tin and HCl (Sn/HCl) is also highly effective but can be more expensive.[6][7]
-
Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), under a hydrogen atmosphere.[8][9] It is known for high selectivity and cleaner reaction profiles, but catalyst poisoning and the risk of dehalogenation can be concerns.[10][11]
-
Sulfide Reduction: Using polysulfides, such as sodium polysulfide, in an aqueous solution offers a high-yield pathway. A patented method highlights its advantages in terms of cost and safety.[10]
Q3: What are the critical factors that influence the final yield and purity?
A3: The final yield and purity are highly dependent on several parameters:
-
Choice of Reducing Agent: The specific reducing system can affect chemoselectivity, particularly in preventing the reduction of the chlorine substituent (dehalogenation).
-
Reaction Temperature: Exothermic reactions require careful temperature control to prevent side reactions. For instance, higher temperatures during catalytic hydrogenation can promote dehalogenation.[12]
-
pH of the Reaction Medium: The pH is crucial, especially during metal/acid reductions and the final product workup. The aniline product is basic and will exist as a salt in acidic conditions; neutralization is required to isolate the free amine.[7]
-
Purity of Starting Material: Impurities in the 4-Chloro-2-nitrotoluene, such as other isomers or dinitro compounds, will carry through and complicate purification, ultimately reducing the isolated yield of the desired product.[13]
Q4: Can you explain the general mechanism for the metal/acid reduction of the nitro group?
A4: In a metal/acid system like Sn/HCl, the reaction proceeds through a series of single electron transfers (SET) from the metal surface and proton transfers from the acid.[14] The tin metal acts as the reducing agent, donating electrons, while HCl provides the necessary protons.[7] The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine group (-NH₂).[6][7]
Troubleshooting Guide: From Problem to Solution
This guide provides direct answers to specific issues encountered during the synthesis of 5-Chloro-2-methylaniline.
Problem 1: My reaction is sluggish, and I have a low conversion of 4-Chloro-2-nitrotoluene.
-
Probable Cause (Metal/Acid Reduction): The metal surface may be passivated or the acid concentration may be insufficient. The quality of the metal powder (e.g., iron) is crucial; it must be activated.
-
Solution:
-
Activate the Metal: Before adding the nitroaromatic compound, briefly heat the metal powder (e.g., iron filings) in the acidic medium (e.g., dilute HCl) to clean the surface and initiate the reaction.[5]
-
Ensure Stoichiometry: Verify that a sufficient molar excess of the metal and acid is used. The reaction consumes both as it proceeds.
-
Increase Temperature: Gently heating the reaction under reflux can significantly increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Probable Cause (Catalytic Hydrogenation): The catalyst may be poisoned or inactive. The hydrogen pressure might be too low.
-
Solution:
-
Use Fresh Catalyst: Ensure the catalyst (e.g., Pd/C) is fresh and has been handled properly to avoid deactivation.
-
Check for Poisons: The starting material or solvent may contain impurities (like sulfur compounds) that can poison the catalyst.[10] Purifying the starting material or using a higher-grade solvent may be necessary.
-
Optimize Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 10-100 atm gauge).[12][15]
-
Problem 2: I'm observing a significant amount of 2-methylaniline (dehalogenated byproduct) in my final product.
-
Probable Cause: This side reaction, known as hydrodechlorination, is particularly common in catalytic hydrogenation, especially with palladium catalysts and at elevated temperatures or prolonged reaction times.[11][12]
-
Solution:
-
Lower the Reaction Temperature: Operate the hydrogenation at the lowest temperature that still allows for a reasonable reaction rate.
-
Switch Catalyst: Platinum-based catalysts (Pt/C) often show lower dehalogenation activity compared to palladium catalysts for certain substrates.[12]
-
Monitor Reaction Carefully: Stop the reaction as soon as TLC or GC analysis shows complete consumption of the starting material to avoid over-reduction.
-
Use an Alternative Method: If dehalogenation remains a persistent issue, switching to a metal/acid reduction method like Fe/HCl, which is highly chemoselective for the nitro group, is a reliable alternative.[4]
-
Problem 3: The isolated 5-Chloro-2-methylaniline is a dark oil or solid, suggesting impurities.
-
Probable Cause: The formation of colored byproducts, such as azo and azoxy compounds, can occur due to side reactions, particularly if the reduction is incomplete or if the reaction mixture is exposed to air during workup.
-
Solution:
-
Ensure Complete Reduction: Drive the reaction to completion to minimize the presence of intermediates like nitroso and hydroxylamine compounds, which can couple to form colored impurities.
-
Inert Atmosphere Workup: During the workup and isolation phase, especially after neutralization, blanketing the mixture with an inert gas like nitrogen can prevent oxidation of the aniline product.
-
Purification: The crude product often requires purification. Common effective methods include:
-
Vacuum Distillation: 5-CMA can be distilled under reduced pressure to separate it from less volatile impurities.[10]
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield high-purity material.[16]
-
Column Chromatography: For small-scale purifications, silica gel chromatography is effective.[16]
-
-
Problem 4: I am having difficulty isolating the product after a metal/acid reduction.
-
Probable Cause: The product, an amine, is basic and forms a hydrochloride salt in the acidic reaction mixture, making it water-soluble. Additionally, metal salts (e.g., iron hydroxides) precipitate upon basification, which can trap the product.
-
Solution:
-
Basification: After the reaction is complete, cool the mixture and carefully add a strong base (e.g., concentrated NaOH or NH₄OH solution) until the pH is strongly alkaline (pH > 10). This neutralizes the amine salt, liberating the free 5-CMA as a water-insoluble oil or solid.[7][17]
-
Extraction: Extract the liberated amine into a suitable organic solvent like dichloromethane (DCM), diethyl ether, or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Filtration (Optional): If a large amount of metal hydroxide sludge forms, it can be helpful to filter the entire basified mixture through a pad of Celite® before extraction to remove the solids. Wash the filter cake thoroughly with the extraction solvent to recover any adsorbed product.
-
Data & Protocols
Quantitative Data Summary
The following table summarizes typical yields and purities for different synthetic methods. Note that actual results will vary based on specific experimental conditions and scale.
| Synthesis Method | Reducing Agent(s) | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Béchamp Reduction | Fe / HCl | 85-95% | >98% | Cost-effective; requires careful workup to remove iron sludge.[4][18] |
| Catalytic Hydrogenation | H₂ / Pd/C or Pt/C | 82-95% | >99% | High purity; risk of dehalogenation and catalyst poisoning.[11][15] |
| Sulfide Reduction | Sodium Polysulfide | >98% | >99% | High yield and safety; patented process.[10] |
| Tin/Acid Reduction | Sn / HCl | 80-90% | >98% | Very effective; higher cost of tin metal.[4][6] |
Experimental Protocols
Protocol 1: Synthesis via Béchamp Reduction (Fe/HCl)
This protocol describes a lab-scale synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene using iron and hydrochloric acid.
Materials:
-
4-Chloro-2-nitrotoluene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 25% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactor: To the flask, add iron powder (3.0 molar equivalents) and water.
-
Activation: Add a small portion (approx. 10%) of the total concentrated HCl (2.5 molar equivalents) and heat the mixture to reflux for 10-15 minutes to activate the iron.
-
Addition of Substrate: Dissolve 4-Chloro-2-nitrotoluene (1.0 molar equivalent) in ethanol or use it directly if liquid, and add it dropwise to the refluxing iron slurry.
-
Addition of Acid: Add the remaining HCl concurrently with the substrate, maintaining a gentle reflux. The reaction is exothermic and may require external cooling to control.
-
Reaction Monitoring: After the addition is complete, maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting material spot has disappeared.
-
Workup - Basification: Cool the reaction mixture to room temperature. Carefully add NaOH solution portion-wise with vigorous stirring until the mixture is strongly alkaline (pH > 10).
-
Extraction: Extract the mixture with DCM (3 x volume of the aqueous layer). If a thick sludge of iron hydroxides forms, filter the entire mixture through Celite before extraction.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 5-Chloro-2-methylaniline.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying the crude 5-Chloro-2-methylaniline obtained from any synthesis method.
Materials:
-
Crude 5-Chloro-2-methylaniline
-
Vacuum distillation apparatus (short path is ideal)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charge Flask: Charge the distillation flask with the crude 5-Chloro-2-methylaniline. Add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., ~10-15 mmHg). The boiling point of 5-CMA is approximately 127-137 °C at this reduced pressure.[10]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills over at a constant temperature and pressure. This is the purified 5-Chloro-2-methylaniline.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.
Visualizations
General Synthesis Pathway
Caption: A logical workflow for diagnosing and resolving low yield issues.
Mechanism of Nitro Group Reduction by Metal/Acid
Caption: Stepwise reduction of a nitro group to an amine via metal/acid.
References
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from askIITians. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Sarthaks eConnect. (2025). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Retrieved from Sarthaks eConnect. [Link]
-
Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from Sciencemadness. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from PubChem. [Link]
-
Mukhopadhyay, S., Gandi, G. K., & Chandalia, S. B. (n.d.). Kinetics of Liquid-Phase Catalytic Hydrogenation of 4-Chloro-2-nitrophenol. Organic Process Research & Development. [Link]
-
MSJ Chem. (2019, February 14). 20.1 Reduction of nitrobenzene (HL) [Video]. YouTube. [Link]
-
ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from ResearchGate. [Link]
-
Springer. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from Springer. [Link]
- Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes.
-
ResearchGate. (2025). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Retrieved from ResearchGate. [Link]
-
LookChem. (n.d.). Cas 89-59-8,4-Chloro-2-nitrotoluene. Retrieved from LookChem. [Link]
- Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
eScholarship. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from eScholarship. [Link]
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Technical Support Center: A Troubleshooting Guide for Reactions Using 5-Chloro-2-methylaniline Hydrochloride
Welcome to the technical support center for 5-Chloro-2-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted aniline, it is a valuable building block, but its nature as a hydrochloride salt presents specific challenges and considerations that must be addressed for successful and reproducible outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and preliminary considerations for using this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your reagent is the first step to successful experimentation. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂N (or C₇H₈ClN·HCl) | [1][2] |
| Molecular Weight | 178.06 g/mol | [1][3] |
| Appearance | White to light yellow or light red crystalline powder | [3][4] |
| Common Synonyms | 5-Chloro-o-toluidine hydrochloride, 2-Amino-4-chlorotoluene hydrochloride | [1][4] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [3] |
| Solubility | Soluble in water and methanol | [3][5] |
| Free Base Melting Point | 22-27 °C (Note: The free base can be a liquid or solid near room temp) | [6] |
Q2: How should I properly store and handle this reagent to ensure its stability?
Proper storage is critical to maintain the reagent's purity and reactivity. The free base form, 5-chloro-2-methylaniline, is known to be sensitive to both air and light.[7] While the hydrochloride salt is significantly more stable, best practices should always be followed.
-
Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area away from direct sunlight.[8] Long-term storage at <15°C is recommended to prevent gradual degradation, which often manifests as a darkening of the material.[3][9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust. After weighing, seal the container promptly to minimize exposure to atmospheric moisture and air.
Q3: What is the critical difference between using 5-Chloro-2-methylaniline (the free base) and its hydrochloride salt in a reaction?
This is the most common source of experimental failure. The key difference lies in the reactivity of the amine functional group.
-
This compound: In this form, the amine group is protonated (Ar-NH₃⁺Cl⁻). This positive charge makes the nitrogen atom electrophilic and non-nucleophilic . It will not participate in reactions where the amine is expected to act as a nucleophile (e.g., amide bond formation, N-alkylation).
-
5-Chloro-2-methylaniline (Free Base): This is the neutral form (Ar-NH₂). The lone pair of electrons on the nitrogen atom is available, making it nucleophilic . This is the reactive species required for most synthetic transformations.
Therefore, for the vast majority of applications, the hydrochloride salt must first be neutralized to generate the free base in situ or as an isolated intermediate.
Q4: What are the primary safety hazards associated with this chemical?
This compound is a hazardous substance and must be handled with care. The primary hazards are:
-
Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Carcinogenicity: The parent compound, 5-chloro-o-toluidine, is suspected of causing cancer.[5][7][10]
Always consult the Safety Data Sheet (SDS) before use and follow all institutional safety protocols.[5][7][8][11]
Section 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you may encounter during synthesis.
Problem 1: Low or No Reactivity / Incomplete Reaction
Q: I've set up my reaction (e.g., an acylation with an acid chloride), but TLC analysis shows only starting material, even after several hours. What's wrong?
This is almost always due to the failure to liberate the nucleophilic free amine from its salt form.
Root Cause Analysis: The Ar-NH₃⁺ moiety of the hydrochloride salt is not nucleophilic. It cannot attack electrophiles like acid chlorides or alkyl halides. The reaction will not proceed without first deprotonating the ammonium salt.
Solution: Stoichiometric Base Addition
You must add at least one equivalent of a suitable base to neutralize the hydrochloride and generate the free aniline. For reactions that produce an acidic byproduct (like HCl in an acylation with an acid chloride), a second equivalent of base is required to scavenge that acid.
Protocol: In-Situ Neutralization for Reaction
-
Select a Base:
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Good for reactions where the base's insolubility in organic solvents is not an issue. They are easily removed by an aqueous wash during work-up.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Soluble in most organic solvents, making them suitable for homogeneous reactions. They are typically used in a 1.1 to 2.2 molar excess.
-
-
Procedure: a. Dissolve or suspend this compound (1.0 eq.) in your chosen aprotic solvent (e.g., DCM, THF, Ethyl Acetate). b. Add the base. If using an organic base like TEA, add at least 2.1 equivalents (1.1 eq. for neutralization, 1.0 eq. to scavenge reaction byproduct HCl). c. Stir the mixture for 15-30 minutes at room temperature. A visible change (e.g., dissolution of the solid, formation of triethylammonium chloride precipitate) may be observed. d. The free amine is now generated in situ. You can proceed with adding your electrophile (e.g., dropwise addition of the acid chloride).
Caption: The critical neutralization step to generate the reactive free aniline.
Problem 2: Significant Impurity Formation and Dark Reaction Mixtures
Q: My reaction works, but I get a low yield of a dark, impure product that is difficult to purify. What are the likely causes?
This issue points towards side reactions, often involving oxidation or over-reaction.
Root Cause Analysis:
-
Cause A: Air Oxidation: The free aniline (Ar-NH₂), once generated, is susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metals and leads to highly colored, polymeric impurities.[7]
-
Cause B: Over-reaction: If the stoichiometry is not carefully controlled, or if the electrophile is too reactive, di-acylation or di-alkylation can occur on the nitrogen atom, leading to complex product mixtures.
-
Cause C: Reagent Quality: The starting aniline hydrochloride may have degraded during storage, introducing impurities from the outset. The appearance should be a white to light yellow powder; a dark brown or reddish color indicates potential degradation.[9]
Solutions: Process Control and Optimization
-
Maintain an Inert Atmosphere: After generating the free base, ensure the reaction is run under an inert atmosphere of nitrogen or argon. This simple step is highly effective at preventing oxidative side products.
-
Control Reagent Addition: Add the electrophile (e.g., acid chloride, alkyl halide) slowly and dropwise to the solution of the free aniline, ideally at a reduced temperature (e.g., 0 °C). This helps to control the exotherm and minimize over-reaction.
-
Verify Reagent Purity: If your starting material is dark, consider purifying it before use. This can be done by dissolving it in a minimal amount of hot water, treating it with activated carbon to remove colored impurities, filtering, and allowing it to recrystallize.
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Technical Support Center: Safe Disposal of 5-Chloro-2-methylaniline Waste
Introduction: 5-Chloro-2-methylaniline (CAS No. 95-79-4), also known as 5-chloro-o-toluidine, is a halogenated aromatic amine primarily used in the synthesis of organic dyestuffs. Due to its chemical properties, it poses significant health and environmental risks. This substance is harmful if swallowed or in contact with skin, causes serious eye irritation, and is a suspected human carcinogen.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are therefore not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, question-and-answer-based resource for researchers and laboratory personnel to manage and dispose of 5-Chloro-2-methylaniline waste safely and effectively.
Section 1: Hazard Profile & Key Data
A thorough understanding of the substance's properties is foundational to its safe management. The following table summarizes critical data for 5-Chloro-2-methylaniline.
| Property | Value / Information | Source(s) |
| Chemical Formula | C₇H₈ClN | [2] |
| CAS Number | 95-79-4 | [3] |
| Appearance | Clear yellow to light brown liquid after melting; may be a solid at room temp. | [2][3] |
| Melting Point | ~26 °C | [3] |
| Boiling Point | 237-245 °C | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer) | [3] |
| Primary Hazards | Acute toxicity (oral, dermal), eye irritation, suspected carcinogen. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | |
| UN Number | UN2239 (solid), UN3429 (liquid) | [5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of 5-Chloro-2-methylaniline waste.
Q1: What are the primary hazards I should be aware of when handling 5-Chloro-2-methylaniline? A: The primary hazards are its acute toxicity, potential carcinogenicity, and environmental toxicity. It is harmful through ingestion and skin contact and causes serious eye irritation.[1] As a suspected carcinogen, all activities should be planned to minimize exposure.[6][7] This includes performing all work in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), and using secondary containment for storage and transport.[7][8]
Q2: Why is 5-Chloro-2-methylaniline waste classified as hazardous, and what does that mean for disposal? A: It is classified as hazardous waste due to its toxic and carcinogenic properties.[9] Furthermore, as a chlorinated organic compound, it falls under the category of halogenated organic waste .[10][11] This classification is critical because it dictates the disposal pathway. Halogenated wastes cannot be disposed of down the drain or in regular trash.[4] They require high-temperature incineration with specialized "scrubbing" equipment to neutralize the hydrochloric acid (HCl) gas produced during combustion.[12][13]
Q3: What type of container is appropriate for collecting 5-Chloro-2-methylaniline waste? A: Waste should be collected in a chemically compatible, leak-proof container with a tightly sealing screw cap. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid aluminum or stainless-steel containers for aqueous chlorinated waste, as corrosion can lead to leaks.[3] The container must be in good condition, free of external contamination, and clearly labeled from the moment the first drop of waste is added.
Q4: How must I label the waste container? A: Proper labeling is a strict regulatory requirement. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "5-Chloro-2-methylaniline" .
-
An accurate estimation of the concentration and the other components of the waste mixture.
-
The associated hazard warnings: "Toxic," "Carcinogen," "Environmental Hazard." [8] All work and storage areas for carcinogens should also be clearly marked with warning signs.[6][8]
Q5: Can I mix 5-Chloro-2-methylaniline waste with my other non-halogenated organic solvent waste (like acetone or ethanol)? A: No. This is one of the most critical rules of chemical waste segregation. You must keep halogenated and non-halogenated waste streams separate.[14]
-
Causality: The disposal processes for these two streams are different and have vastly different costs. Halogenated waste requires special incinerators to manage the corrosive gases produced.[12] If you mix halogenated waste into a non-halogenated drum, the entire contents of that drum must be treated as more expensive and difficult-to-manage halogenated waste.[14] This not only increases disposal costs significantly but also complicates the disposal process for the entire waste stream.
Q6: What is the professionally recommended final disposal method for this chemical? A: The standard and recommended disposal method is high-temperature incineration in a licensed hazardous waste facility equipped with flue gas scrubbers.[12][15] This process ensures the complete destruction of the organic molecule, while the scrubbers neutralize the resulting hydrogen chloride gas, preventing the release of acid gases into the atmosphere.[13] Never attempt to dispose of this chemical through any other means. All disposal must be handled by a licensed professional waste disposal service.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the management of 5-Chloro-2-methylaniline waste.
Problem 1: The 5-Chloro-2-methylaniline waste has solidified in the container.
-
Cause: The melting point of 5-Chloro-2-methylaniline is approximately 26°C (79°F), which is close to or slightly above the ambient temperature of some laboratories.[3] The product may exist as a solid, liquid, or a solidified/supercooled melt.[3]
-
Solution:
-
Do not attempt to break up the solid mechanically, as this could damage the container or generate dust.
-
If the waste is pure or in a solvent that will not react upon gentle heating, you can place the container in a warm water bath inside a chemical fume hood to carefully re-melt the contents. Monitor the process continuously.
-
If the composition is unknown or contains reactive components, do not heat it. Contact your institution's Environmental Health and Safety (EHS) office for guidance. Clearly label the container as "Solidified Hazardous Waste" and describe the contents as accurately as possible.
-
Problem 2: I've accidentally mixed a small amount of 5-Chloro-2-methylaniline waste into my non-halogenated solvent waste bottle.
-
Cause: Accidental cross-contamination due to misidentification of waste streams.
-
Solution:
-
Immediately stop adding any more waste to the contaminated container.
-
Cap the container tightly.
-
You must now treat the entire container as halogenated waste . Cross out the "Non-Halogenated" label and re-label the container as "Halogenated Organic Waste."
-
On the label, list all components, including the 5-Chloro-2-methylaniline, and estimate their percentages.
-
Inform your lab manager and EHS office of the incident. This is crucial for ensuring the waste is routed correctly for disposal and for preventing future occurrences through improved lab practices.
-
Problem 3: I have generated waste containing 5-Chloro-2-methylaniline in an aqueous solution.
-
Cause: Many experimental procedures, such as extractions or reaction work-ups, can generate aqueous waste streams contaminated with organic compounds.
-
Solution:
-
This waste must be collected separately in a container labeled "Aqueous Halogenated Organic Waste."
-
Do not mix this with organic solvent waste streams. Water and organic solvents can form multiple phases, complicating the disposal process.
-
Never pour this aqueous waste down the drain. 5-Chloro-2-methylaniline is toxic to aquatic life, and discharge into the environment is prohibited. This waste must be sent for incineration or other specialized treatment by a licensed disposal company.
-
Problem 4: A small spill of 5-Chloro-2-methylaniline has occurred in the fume hood.
-
Cause: Spills can occur during transfers of liquids or solids.
-
Solution: Follow the established spill cleanup protocol (see SOP-3 below).
-
Ensure you are wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Contain the spill. For liquids, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[16] Work from the outside of the spill inward to prevent spreading.[17]
-
For solids, gently cover with absorbent material to prevent dust from becoming airborne.[5]
-
Carefully scoop the absorbed material and contaminated debris into a designated, leak-proof container.[17]
-
Label the container as "Spill Debris containing 5-Chloro-2-methylaniline" and manage it as hazardous waste.[16]
-
Decontaminate the surface of the fume hood with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[18]
-
Report the spill to your supervisor.[17]
-
Section 4: Standard Operating Protocols (SOPs)
SOP-1: Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting chemical safety goggles.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of immediately after contamination. Double-gloving is recommended.[9]
-
Body Protection: Wear a fully fastened lab coat and closed-toe shoes. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of open containers must be done inside a certified chemical fume hood.[7]
SOP-2: Waste Segregation & Collection Protocol
-
Obtain Correct Containers: Before starting your experiment, procure separate, properly labeled waste containers for:
-
Liquid Halogenated Organic Waste
-
Solid Halogenated Organic Waste
-
Aqueous Halogenated Organic Waste
-
-
Label Proactively: Label each container with "HAZARDOUS WASTE," the full names of all components, and the appropriate hazard symbols before adding any waste.[8]
-
Segregate at the Source: During your experiment, dispose of each type of waste directly into its designated container. Do not use a temporary beaker to collect waste for later segregation.
-
Manage Solids and Liquids Separately: Keep solid and liquid waste in different containers.[14] This includes contaminated gloves, wipes, and weighing papers (solid waste) versus reaction mixtures and solvents (liquid waste).
-
Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly sealed to prevent the release of vapors.[14]
-
Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Arrange for Pickup: Do not allow waste to accumulate. Arrange for regular pickups from your institution's EHS department.
SOP-3: Spill Cleanup Protocol
-
Control & Alert: Immediately alert others in the lab. Restrict access to the spill area.[19] Ensure the fume hood is operational. If the spill is large or outside of a hood, evacuate and call emergency services.[20]
-
Don PPE: Put on the required PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.[9]
-
Contain the Spill: Use a spill kit or inert absorbent material (vermiculite, sand) to build a dike around the spill to prevent it from spreading.[16][17]
-
Absorb the Material:
-
For Liquids: Gently pour absorbent material over the spill, working from the outside in.[17] Allow it to fully absorb the liquid.
-
For Solids: Gently cover the solid with absorbent material to prevent aerosolization.
-
-
Collect Waste: Using spark-proof scoops or tongs, carefully collect the absorbent material and place it into a heavy-duty plastic bag or a designated waste container.[20]
-
Decontaminate: Clean the spill surface with wipes soaked in a suitable solvent, followed by soap and water. All cleaning materials are considered hazardous waste and must be placed in the same container.[18]
-
Package & Label: Seal the container and label it clearly as "Spill Debris" with the chemical name.
-
Report & Restock: Report the incident to your supervisor and EHS.[17] Restock the spill kit immediately.[20]
Section 5: Visual Workflow Diagrams
The following diagrams illustrate key decision-making processes for waste management and spill response.
start [label="Waste Generated\nContaining 5-Chloro-2-methylaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_type [label="What is the physical state?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
out_solid [label="Solid Halogenated\nOrganic Waste Container", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_liquid [label="Liquid Halogenated\nOrganic Waste Container", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_aqueous [label="Aqueous Halogenated\nOrganic Waste Container", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q_type; q_type -> out_solid [label=" Solid \n(e.g., contaminated wipes, pure solid)"]; q_type -> out_liquid [label=" Liquid Organic Solvent "]; q_type -> out_aqueous [label=" Aqueous Solution "]; }
Caption: Decision workflow for proper segregation of 5-Chloro-2-methylaniline waste.spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="1. Alert Personnel &\nRestrict Area"]; ppe [label="2. Don Appropriate PPE\n(Goggles, Double Gloves, Lab Coat)"]; contain [label="3. Contain Spill with\nInert Absorbent"]; absorb [label="4. Absorb Material\n(Work outside-in)"]; collect [label="5. Collect Debris into\na Labeled Waste Container"]; decon [label="6. Decontaminate Surface\n(Collect all wipes as waste)"]; report [label="7. Report to Supervisor/EHS\n& Restock Spill Kit"]; end [label="Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
spill -> alert -> ppe -> contain -> absorb -> collect -> decon -> report -> end; }
Caption: Step-by-step workflow for responding to a small chemical spill.Section 6: References
-
Chemical Carcinogens. Environmental Health & Safety, University of Delaware.
-
5-Chloro-2-methylaniline MSDS - 802641. Merck Millipore.
-
5-Chloro-2-methylaniline - Safety Data Sheet. ChemicalBook.
-
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.
-
5-Chloro-2-methylaniline CAS 95-79-4 | 802641. Merck Millipore.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
-
Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
-
5-Chloro-2-methylaniline, 98% 500 g. Thermo Scientific Chemicals.
-
5-Chloro-2-methylaniline | 95-79-4. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. University of Tennessee, Knoxville.
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean.
-
Safety data sheet. [Source organization not specified, general SDS format].
-
SAFETY DATA SHEET - 5-Chloro-2-methylaniline. TCI Chemicals.
-
Chemical Spill Cleanup Guidelines. Rowan University.
-
5.4.1.1 Incidental Spill Cleanup Procedures. Iowa State University Environmental Health and Safety.
-
EPA HAZARDOUS WASTE CODES. [Source organization not specified, general EPA code list].
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
5-CHOLORO-2-METDYLANILINE. Ataman Kimya.
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety.
-
How to Handle Chemical Spills. University of Massachusetts Amherst.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Safety Data Sheet - 5-Chloro-2-methylaniline. Combi-Blocks.
-
SAFETY DATA SHEET - 5-Chloro-2-methylaniline. Fisher Scientific.
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. U.S. Environmental Protection Agency.
-
Incineration breeds very toxic chemicals. Science News.
-
Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI).
-
Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV.
-
Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency.
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Incompatibilities of 5-Chloro-2-methylaniline with other chemicals
Welcome to the technical support guide for 5-Chloro-2-methylaniline (CAS No. 95-79-4). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the safe handling and use of this compound, with a specific focus on its chemical incompatibilities. Our goal is to help you anticipate and troubleshoot potential issues in your experiments, ensuring both safety and experimental integrity.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you might encounter during your work with 5-Chloro-2-methylaniline, with a focus on diagnosing and resolving issues arising from chemical incompatibilities.
Question: My reaction mixture containing 5-Chloro-2-methylaniline turned dark brown/black upon addition of a reagent. What is happening?
Answer: This is a common observation and often indicates an oxidation reaction. 5-Chloro-2-methylaniline, like other aniline derivatives, is susceptible to oxidation, which can lead to the formation of highly colored polymeric impurities.
-
Causality: The primary amine group (-NH₂) on the aromatic ring is easily oxidized. This process can be initiated by:
-
Strong Oxidizing Agents: Reagents like nitric acid, chromic acid, peroxides, and permanganates will rapidly oxidize the aniline, causing significant discoloration and degradation of your starting material.[1]
-
Air Sensitivity: Prolonged exposure to atmospheric oxygen can also cause gradual oxidation, which is often accelerated by light.[2] The material is known to darken in color during storage due to this sensitivity.[2]
-
-
Troubleshooting Steps:
-
Identify the Oxidant: Review all reagents added to your reaction. Have you introduced a known oxidizing agent?
-
Inert Atmosphere: For sensitive reactions, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. This is particularly important if the reaction is heated or requires an extended period.
-
Reagent Purity: Ensure your solvents and other reagents are free from peroxide impurities, which can initiate oxidation.
-
Storage: Check the age and storage conditions of your 5-Chloro-2-methylaniline. If it has darkened significantly in the bottle, it may have already undergone partial oxidation.[2]
-
Question: I observed vigorous gas evolution and fuming when I mixed 5-Chloro-2-methylaniline with an acid chloride. Is this expected?
Answer: Yes, this is a highly expected and potentially hazardous reaction. You have initiated an exothermic acylation reaction.
-
Causality: 5-Chloro-2-methylaniline is a base due to the lone pair of electrons on the nitrogen atom. Acid chlorides (and acid anhydrides) are highly reactive acylating agents. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is a rapid and highly exothermic reaction that liberates hydrogen chloride (HCl) gas as a byproduct.[2][3]
-
Reaction: R-COCl (Acid Chloride) + Ar-NH₂ (Aniline) → R-CONH-Ar (Amide) + HCl (gas)
-
-
Troubleshooting & Safety:
-
Control the Reaction Rate: When performing this type of reaction (e.g., amide synthesis), always cool the reaction mixture (e.g., in an ice bath) before and during the addition of the acid chloride.
-
Slow Addition: Add the acid chloride dropwise to the solution of the aniline to maintain control over the reaction rate and temperature.
-
Use a Scavenger Base: It is standard practice to include a non-nucleophilic tertiary amine base (like triethylamine or pyridine) in the reaction mixture. This base will neutralize the HCl gas as it is formed, preventing it from protonating your starting aniline (which would render it unreactive) and minimizing corrosive fumes.
-
Proper Ventilation: Always perform such reactions in a well-ventilated fume hood.
-
Question: My 5-Chloro-2-methylaniline solution formed a precipitate when I added an acid. What is the precipitate?
Answer: The precipitate is likely the hydrochloride salt of your aniline.[4]
-
Causality: As a basic compound, 5-Chloro-2-methylaniline reacts with acids in a standard acid-base neutralization reaction to form a salt.[2][5] These aniline salts are often much less soluble in organic solvents than the free base form, causing them to precipitate out of solution.
-
Reaction: Ar-NH₂ (Aniline) + HCl (Acid) → [Ar-NH₃]⁺Cl⁻ (Anilinium Salt)
-
-
Practical Implications:
-
Purification: This property is often exploited for purification. You can precipitate the aniline from a solution containing non-basic impurities by adding an acid, filtering the salt, and then regenerating the free base by adding a base (e.g., NaOH solution) and extracting it into an organic solvent.
-
Incompatibility in Reactions: If your reaction requires a basic aniline to act as a nucleophile, the presence of strong acids will "quench" your starting material by converting it to the unreactive salt form.[5] Ensure your reaction conditions are compatible with the basicity of the aniline.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes I should avoid mixing with 5-Chloro-2-methylaniline?
You should strictly avoid mixing it with:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions and degradation.[5]
-
Acids: Will form salts, neutralizing the desired reactivity of the amine.[2][5]
-
Acid Anhydrides and Acid Chlorides: Reacts exothermically to release HCl gas.[2]
-
Chloroformates and Isocyanates: Can undergo hazardous reactions.[5]
Q2: How should I store 5-Chloro-2-methylaniline to maintain its integrity?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It is sensitive to light and air, so it's recommended to store it under an inert atmosphere (like argon or nitrogen) and in an amber or opaque container to protect it from light.[2] The material is known to darken over time, which indicates gradual degradation.[2]
Q3: What are the hazardous decomposition products of 5-Chloro-2-methylaniline?
Thermal decomposition can lead to the release of toxic and irritating gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
Q4: Can I use metal spatulas or containers with 5-Chloro-2-methylaniline?
While generally stable, it is good practice to avoid certain metals. For instance, do not use aluminum containers for halogenated organic waste.[8] While less reactive than some other amines, prolonged contact with copper should also be approached with caution as copper can catalyze oxidation reactions.[1] Use stainless steel, glass, or PTFE equipment for handling.
Incompatibility Summary Table
| Incompatible Material Class | Chemical Examples | Potential Hazard/Result |
| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Vigorous reaction, fire/explosion risk, product degradation.[5] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Exothermic neutralization, formation of anilinium salt.[2][5] |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Violent, exothermic reaction; release of toxic HCl gas.[2] |
| Acid Anhydrides | Acetic anhydride | Exothermic reaction.[2][5] |
| Chloroformates | Benzyl chloroformate | Incompatible, potentially hazardous reaction.[2][5] |
| Isocyanates | Phenyl isocyanate | Incompatible, potentially hazardous reaction.[5] |
Experimental Workflow for Assessing Compatibility
The following diagram outlines a decision-making process to ensure chemical compatibility when designing an experiment involving 5-Chloro-2-methylaniline.
Caption: Workflow for identifying and mitigating potential chemical incompatibilities.
References
-
SAFETY DATA SHEET: 5-Chloro-2-methylaniline. (2024, February 11). Fisher Scientific. URL: [Link]
-
5-Chloro-2-methylaniline. (n.d.). PubChem. National Center for Biotechnology Information. URL: [Link]
-
5-Chloro-2-methylaniline hydrochloride. (n.d.). PubChem. National Center for Biotechnology Information. URL: [Link]
-
Incompatible chemicals. (n.d.). Columbia University. URL: [Link]
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- 7. 5-Chloro-2-methylaniline - Safety Data Sheet [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-2-methylaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational requirement for advancing discovery and ensuring product quality. 5-Chloro-2-methylaniline, a key building block in the synthesis of various dyes and pharmaceuticals, presents a valuable case study for the application of modern spectroscopic techniques. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 5-Chloro-2-methylaniline, alongside a comparative overview of alternative analytical methodologies. Our focus is on not just presenting data, but on illuminating the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides exquisitely detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a substituted aromatic compound like 5-Chloro-2-methylaniline, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
The choice of NMR as the primary analytical technique is driven by its non-destructive nature and the wealth of information it provides. Unlike mass spectrometry, which yields information about the mass-to-charge ratio of a molecule and its fragments, NMR provides a detailed map of the carbon-hydrogen framework.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The integrity of NMR data is fundamentally linked to meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for 5-Chloro-2-methylaniline.
Part 1: Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is an excellent initial choice for 5-Chloro-2-methylaniline due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For instances where proton exchange of the amine group is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of 5-Chloro-2-methylaniline in 0.6-0.7 mL of CDCl₃ is recommended. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent signal distortion, it is crucial to filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.
Caption: Workflow for preparing a 5-Chloro-2-methylaniline sample for NMR analysis.
Part 2: Data Acquisition
The following are general acquisition parameters that can be optimized based on the specific instrument and sample concentration.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans (NS) : 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1) : A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, leading to accurate integration.
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds provides adequate resolution.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled pulse sequence.
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
-
Relaxation Delay (D1) : A delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.
-
Caption: Sequential workflow for NMR data acquisition.
Spectral Data and Interpretation of 5-Chloro-2-methylaniline
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Chloro-2-methylaniline, recorded in CDCl₃. The assignments are based on established chemical shift principles for substituted aromatic compounds.
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~6.95 | d | 1H | H-3 |
| 2 | ~6.65 | dd | 1H | H-4 |
| 3 | ~6.60 | d | 1H | H-6 |
| 4 | ~3.60 | br s | 2H | -NH₂ |
| 5 | ~2.10 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.5-7.0 ppm) : The three signals in this region correspond to the three protons on the aromatic ring. The splitting patterns (doublet and doublet of doublets) are characteristic of a trisubstituted benzene ring and can be used to deduce the relative positions of the substituents.
-
Amine Protons (~3.60 ppm) : The broad singlet is characteristic of amine (-NH₂) protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.
-
Methyl Protons (~2.10 ppm) : The singlet integrating to three protons is unequivocally assigned to the methyl (-CH₃) group.
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~144.0 | C-2 |
| 2 | ~134.5 | C-5 |
| 3 | ~130.0 | C-6 |
| 4 | ~122.0 | C-1 |
| 5 | ~118.5 | C-4 |
| 6 | ~115.0 | C-3 |
| 7 | ~17.0 | -CH₃ |
Note: Chemical shifts are approximate and based on typical values for similar structures.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (115-145 ppm) : The six distinct signals in this region confirm the presence of six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group.
-
Methyl Carbon (~17.0 ppm) : The upfield signal is characteristic of a methyl carbon.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and are often used for routine analysis and purity determination.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the mass-to-charge ratio of the parent molecule and its fragments.[1] | High sensitivity, excellent for identifying known compounds by library matching.[2] | Does not provide detailed structural connectivity information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies.[3] | Fast and non-destructive, provides a characteristic "fingerprint" of the molecule. | Does not provide information on the carbon-hydrogen framework. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and provides mass information. | Suitable for non-volatile and thermally labile compounds. | Structural information is limited to mass and fragmentation patterns. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 5-Chloro-2-methylaniline, GC-MS analysis would show a molecular ion peak at m/z 141, corresponding to the molecular weight of the compound.[1] The fragmentation pattern can provide further confirmation of the structure.
Typical GC-MS Protocol:
-
Sample Preparation : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Injection : A small volume (typically 1 µL) is injected into the GC.
-
Separation : The compound is separated from any impurities on a capillary column (e.g., a non-polar DB-5ms column).
-
Detection : The eluted compound is ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 5-Chloro-2-methylaniline would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and the C-Cl stretching (typically in the fingerprint region below 1000 cm⁻¹).[3]
Typical FTIR Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition : The infrared spectrum is recorded.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Caption: Relationship between NMR and alternative analytical techniques.
Conclusion
The comprehensive analysis of 5-Chloro-2-methylaniline using ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for its structural confirmation and purity assessment. The detailed protocols and interpretation guidelines presented in this guide are designed to empower researchers to confidently acquire and analyze high-quality NMR data. Furthermore, the comparative overview of alternative techniques such as GC-MS and FTIR highlights their complementary roles in the analytical workflow, enabling a multi-faceted approach to compound characterization. By understanding the principles and practical considerations of these techniques, scientists can ensure the integrity and accuracy of their research and development efforts.
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A Comparative Guide to 5-Chloro-2-methylaniline and its Isomers for the Research Scientist
This technical guide offers an in-depth comparative analysis of 5-Chloro-2-methylaniline and its related chloro- and chloromethylaniline isomers. Tailored for researchers, medicinal chemists, and professionals in process development, this document elucidates the critical differences in physicochemical properties, spectroscopic signatures, reactivity, and safety considerations. The objective is to provide a comprehensive resource, grounded in experimental data and scientific principles, to facilitate informed decision-making in the laboratory.
Introduction: The Subtle yet Significant Impact of Isomerism in Chloroanilines
Substituted anilines are foundational building blocks in the synthesis of a vast array of chemical entities, from pharmaceuticals and agrochemicals to dyes and polymers. The chloro- and chloromethylanilines represent a particularly important subclass, where the seemingly subtle variation in the placement of chloro and methyl groups on the aniline scaffold imparts profound differences in their chemical behavior. These differences influence not only their utility as synthetic intermediates but also their toxicological profiles. A thorough understanding of the distinct characteristics of each isomer, such as 5-Chloro-2-methylaniline, is therefore paramount for the rational design of synthetic routes, the development of robust analytical methods, and the implementation of appropriate safety protocols.
Comparative Physicochemical Properties
The interplay of electronic effects and steric factors introduced by the chloro and methyl substituents governs the macroscopic physical properties of these isomers. These properties are critical for practical considerations in the laboratory, including solvent selection, purification strategies, and formulation.
| Property | 5-Chloro-2-methylaniline | 2-Chloro-6-methylaniline | 4-Chloro-2-methylaniline | 3-Chloro-2-methylaniline | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |
| CAS Number | 95-79-4 | 87-63-8 | 95-69-2 | 87-60-5 | 95-51-2 | 108-42-9 | 106-47-8 |
| Molecular Formula | C₇H₈ClN | C₇H₈ClN | C₇H₈ClN | C₇H₈ClN | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |
| Molecular Weight ( g/mol ) | 141.60 | 141.60 | 141.60 | 141.60 | 127.57 | 127.57 | 127.57 |
| Melting Point (°C) | 26 | 10-12 | 30[1] | 2[2] | 0-3 | -11 to -9 | 67-70 |
| Boiling Point (°C) | 237[3] | 215 | 241[4] | 115-117 (at 10 mmHg)[2] | 208-210 | 95-96 (at 11 mmHg) | 232 |
| Density (g/mL at 20-25°C) | 1.177 (at 20°C)[5] | 1.152 (at 25°C) | 1.19 (at 25°C)[6] | 1.185 (at 25°C)[2] | 1.213 (at 25°C) | 1.206 (at 25°C) | ~1.17 |
| Water Solubility | <1 g/L (at 22°C) | Insoluble | 0.095 g/100mL (at 25°C)[1] | 4.5 g/L | 5.13 g/L (at 20°C) | 6.8 g/L (at 20°C) | 2.2 g/L |
Expert Insights on Physicochemical Trends: The melting point of 4-chloroaniline is notably higher than its ortho and meta isomers, a common trend for para-substituted benzenes due to their greater molecular symmetry, which allows for more efficient packing in the crystal lattice. The introduction of a methyl group in the chloromethylanilines generally leads to a decrease in melting point, with the exception of 4-chloro-2-methylaniline. Water solubility is limited for all isomers but varies based on the potential for hydrogen bonding with water, which can be influenced by intramolecular hydrogen bonding and steric hindrance around the amino group.
Spectroscopic Differentiation of Isomers
Unambiguous identification of chloroaniline isomers is crucial for quality control and reaction monitoring. Spectroscopic techniques provide a molecular fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, offering a powerful tool for isomer differentiation.
¹H and ¹³C NMR Data (in CDCl₃):
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Chloro-2-methylaniline | Aromatic H: ~6.6-7.0, NH₂: ~3.6, CH₃: ~2.1 | Aromatic C: ~115-145, CH₃: ~17 |
| 2-Chloro-6-methylaniline | Aromatic H: ~6.6-7.1, NH₂: ~3.8, CH₃: ~2.2 | Aromatic C: ~118-144, CH₃: ~18 |
| 4-Chloro-2-methylaniline | Aromatic H: ~6.6-7.1, NH₂: ~3.6, CH₃: ~2.1 | Aromatic C: ~115-143, CH₃: ~17 |
| 3-Chloro-2-methylaniline | Aromatic H: ~6.5-7.1, NH₂: ~3.7, CH₃: ~2.3 | Aromatic C: ~113-147, CH₃: ~15 |
Causality in NMR Spectra: The electron-donating methyl group (-CH₃) and the electron-withdrawing but ortho-, para-directing chloro group (-Cl) exert distinct electronic effects on the aromatic ring. These effects, combined with the strongly activating and ortho-, para-directing amino group (-NH₂), create unique electronic environments for each proton and carbon atom, resulting in characteristic chemical shifts and splitting patterns that can be used for definitive structural assignment. High-resolution NMR is often required to resolve the complex splitting patterns of the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The N-H stretching vibrations of the primary amine and the C-Cl stretching vibrations are particularly diagnostic for these isomers.
Key IR Absorption Bands (cm⁻¹):
| Vibrational Mode | General Range | Isomer-Specific Observations |
| N-H Stretch (asymmetric & symmetric) | 3300-3500 | The precise positions are influenced by hydrogen bonding, which is affected by the steric environment of the -NH₂ group. |
| Aromatic C-H Stretch | 3000-3100 | Typically observed as a group of weak to medium bands. |
| Aromatic C=C Stretch | 1450-1600 | Multiple bands are characteristic of the aromatic ring. |
| C-Cl Stretch | 550-850 | The position of this band is sensitive to the substitution pattern on the aromatic ring.[7] |
| Aromatic C-H Bending (out-of-plane) | 690-900 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. |
A detailed vibrational analysis of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline has been conducted using FTIR and FT-Raman spectroscopy, providing a basis for the differentiation of these specific isomers.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in isomer identification.
Expected Fragmentation Pathways:
Caption: Generalized EI-MS fragmentation pathways for chloromethylanilines.
Trustworthiness of MS Data: The molecular ion peak will exhibit a characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1), confirming the presence of one chlorine atom. While the major fragmentation pathways, such as the loss of a chlorine radical or a methyl radical, will be common, the relative intensities of the fragment ions can vary between isomers due to differences in the stability of the resulting ions. This can provide clues for distinguishing between them.
Comparative Reactivity in Electrophilic Aromatic Substitution
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the combined electronic and steric effects of the substituents on the aniline ring.
Directing Effects of Substituents:
-
-NH₂: Strongly activating, ortho-, para-directing.
-
-CH₃: Weakly activating, ortho-, para-directing.
-
-Cl: Deactivating, ortho-, para-directing.
Predicted Reactivity and Regioselectivity:
-
5-Chloro-2-methylaniline: The activating -NH₂ and -CH₃ groups will direct incoming electrophiles to the C4 and C6 positions. The deactivating -Cl at the C5 position will have a lesser influence.
-
2-Chloro-6-methylaniline: The positions ortho to the amino group (C3 and C5) are sterically hindered by the adjacent chloro and methyl groups. Electrophilic attack will be favored at the less hindered para position (C4).
-
4-Chloro-2-methylaniline: The powerful directing effect of the amino group will favor substitution at the ortho positions (C3 and C5).
-
3-Chloro-2-methylaniline: The directing effects of the -NH₂ and -CH₃ groups will favor substitution at the C4 and C6 positions.
Experimental Protocols for Isomer Separation and Analysis
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To achieve baseline separation of a mixture of chloromethylaniline isomers.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A gradient elution is typically required for the separation of closely related isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Example Gradient: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B over 20-30 minutes.
Protocol:
-
Standard Preparation: Prepare individual stock solutions of each isomer in methanol or acetonitrile (e.g., 1 mg/mL). Prepare a mixed standard by combining aliquots of each stock solution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection and Elution: Inject a known volume (e.g., 10 µL) of the sample and run the gradient program.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 240 nm).
-
Validation: The elution order and retention times of the peaks in the sample chromatogram should be compared with those of the mixed standard for identification. The peak areas can be used for quantification.
Causality in Separation: The separation on a C18 column is based on the hydrophobicity of the isomers. Subtle differences in their polarity, arising from the different substitution patterns, will lead to different retention times.
Caption: Workflow for the HPLC analysis of chloromethylaniline isomers.
Safety and Handling
Hazard Identification: Chloroanilines are toxic and should be handled with extreme caution. They are harmful if swallowed, inhaled, or absorbed through the skin. Some isomers are suspected carcinogens and may cause genetic defects.[4][9][10][11][12][13][14][15][16]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a suitable respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16]
-
Keep containers tightly closed.
-
Some isomers may be sensitive to light and air, leading to discoloration over time.
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[10]
Conclusion
The isomeric forms of chloro- and chloromethylanilines, while structurally similar, exhibit a range of distinct properties that have significant practical implications in a research and development setting. This guide has provided a comparative framework for understanding the differences in their physicochemical properties, spectroscopic characteristics, and reactivity. By appreciating these nuances and adhering to the outlined experimental and safety protocols, scientists can more effectively utilize these versatile building blocks in their synthetic endeavors.
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- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
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- 5-Chloro-2-methylaniline hydrochloride | C7H9Cl2N | CID 80416. (n.d.). PubChem.
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A Comparative Guide to the Validation of 5-Chloro-2-methylaniline Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Chloro-2-methylaniline, a key intermediate in the synthesis of dyes, pesticides, and pharmaceutical active ingredients (APIs), is no exception.[1] Ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield, and potentially toxic by-products in the final product.
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 5-Chloro-2-methylaniline, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, validated HPLC protocol, and compare its performance against alternative techniques, grounding our discussion in the principles of scientific integrity and regulatory expectations.
The Analytical Imperative: Why HPLC for Purity Determination?
The choice of an analytical technique for purity assessment is driven by the physicochemical properties of the analyte and the potential impurities. 5-Chloro-2-methylaniline is a semi-volatile, polar aromatic amine, making it an ideal candidate for HPLC analysis.[2][3]
-
Specificity: HPLC, particularly when paired with a photodiode array (PDA) detector, offers excellent specificity. It can separate the main compound from structurally similar impurities, such as isomers (e.g., 3-Chloro-2-methylaniline, 4-Chloro-2-methylaniline) and precursors (e.g., 4-Chloro-2-nitrotoluene), which might arise during synthesis.[1]
-
Sensitivity: Modern HPLC systems can achieve low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of impurities even at levels below 0.1%.[4]
-
Versatility: The technique is adaptable. By modifying the stationary phase (column), mobile phase composition, and detector, the method can be optimized for a wide range of aromatic amines and their potential degradation products.[5]
While Gas Chromatography (GC) is also a powerful tool for analyzing volatile and semi-volatile compounds, HPLC is often preferred for aromatic amines due to its ability to analyze thermally labile or less volatile compounds without the need for derivatization, which can introduce additional complexity and variability.[6][7]
Comparative Overview: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a clearer perspective, the following table compares the two primary chromatographic techniques for the analysis of 5-Chloro-2-methylaniline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[6] |
| Analyte Suitability | Ideal for non-volatile, semi-volatile, and thermally labile compounds.[4] | Best for volatile and thermally stable compounds.[6] |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. | May require derivatization for polar compounds to increase volatility; extraction into a volatile solvent is necessary. |
| Sensitivity | High (ng to µg range), dependent on the detector (UV, PDA, FLD).[8] | Very high (pg to ng range), especially with mass spectrometry detection.[9] |
| Specificity | Good to excellent, enhanced by PDA for peak purity analysis. | Excellent, provides structural information from mass fragmentation patterns.[2] |
| Typical Impurities Detected | Isomers, starting materials, non-volatile degradation products. | Volatile starting materials, solvents, and volatile by-products. |
| Primary Justification | Robust, versatile, and suitable for a wide range of aromatic amine impurities without derivatization. | High sensitivity and definitive identification of volatile impurities. |
Developing a Validated HPLC Method: A Step-by-Step Protocol
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[10] The following protocol is designed based on established methods for aromatic amines and is structured to meet the rigorous standards outlined in the ICH Q2(R2) guidelines.[11][12]
Experimental Workflow for HPLC Purity Validation
The logical flow of validating an HPLC method is a systematic process that begins with defining the analytical requirements and culminates in a comprehensive report demonstrating the method's suitability.
Caption: A generalized workflow for the validation of an HPLC method.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving adequate separation and sensitivity.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector | A standard, reliable system. The PDA detector is crucial for assessing peak purity and specificity. |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides good retention for moderately nonpolar aromatic amines like 5-Chloro-2-methylaniline.[5][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic buffer suppresses the silanol activity on the column and ensures the amine is protonated, leading to sharper, more symmetrical peaks.[14] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength for this class of compounds. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B | A gradient program allows for the effective elution of the main analyte while also separating earlier and later eluting impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection Wavelength | 240 nm | This wavelength should be confirmed by running a UV scan of 5-Chloro-2-methylaniline to identify the absorbance maximum (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Preparation of Solutions
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-methylaniline reference standard[15] and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of potential impurities (e.g., starting materials, known by-products) to demonstrate specificity.
Method Validation Protocol
Method validation is a holistic process where different performance characteristics are interconnected to ensure the method is fit for its purpose.[16][17]
Caption: Core validation parameters that collectively demonstrate a method is fit for purpose.
The following table summarizes the key validation tests, their purpose, and common acceptance criteria as per ICH guidelines.[11]
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).[11] | Analyze blank, placebo, spiked samples, and stressed samples (acid, base, peroxide, heat, light). Use PDA detector to check for peak purity. | The main peak should be free of co-eluting peaks. Impurities should be well-resolved from the analyte peak (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range.[11] | Analyze a series of at least five concentrations ranging from LOQ to 120% of the assay concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[10] | Confirmed by the linearity, accuracy, and precision experiments. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value.[11] | Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0%.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | %RSD at the LOQ should be specified (e.g., ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. |
Conclusion
The validation of purity for 5-Chloro-2-methylaniline is a critical step in ensuring the quality and safety of downstream products. High-Performance Liquid Chromatography stands out as the premier technique for this purpose, offering a superior balance of specificity, sensitivity, and versatility for aromatic amines. By following a structured validation protocol grounded in ICH Q2(R2) principles, researchers and drug development professionals can establish a robust, reliable, and self-validating system. This not only ensures compliance with global regulatory expectations but also builds a foundation of trust in the analytical data that underpins modern chemical and pharmaceutical development.[12]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- SIELC Technologies. Separation of 5-Chloro-2-methylaniline on Newcrom R1 HPLC column.
- OuYang, X., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
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- PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260.
- LGC Standards. 5-Chloro-2-methylaniline.
- Sultan Qaboos University Journal For Science. (2025). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
- Benchchem. Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Chloro-2-methylaniline | 95-79-4.
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Analytice. 5-Chloro-2-methylaniline - analysis.
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- Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Merck Millipore. 5-Chloro-2-methylaniline CAS 95-79-4 | 802641.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
- ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
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- Guidechem. How is 5-Chloro-2-methylaniline synthesized?.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-methylaniline
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chloro-2-methylaniline. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond a simple spectral interpretation. It delves into the mechanistic underpinnings of ion formation, offers a comparative analysis with a structural isomer, and provides a robust experimental protocol for data acquisition. Our objective is to equip you with the expertise to not only identify this compound but also to distinguish it from structurally similar molecules with confidence.
The Rationale: Why Mass Spectrometry for Isomer Elucidation?
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone of molecular structure elucidation. When a molecule like 5-Chloro-2-methylaniline is subjected to a high-energy electron beam (typically 70 eV), it doesn't just become ionized; it becomes energetically unstable.[1] This excess energy is dissipated through a series of bond cleavages, creating a unique cascade of fragment ions. This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information.
The power of this technique lies in its ability to differentiate between isomers—molecules with the same chemical formula and thus the same molecular weight, but different atomic arrangements. The subtle differences in bond strengths and the relative stability of potential fragment ions, dictated by the positions of substituents on the aromatic ring, lead to distinct and reproducible differences in their mass spectra.
Fragmentation Deep Dive: The Case of 5-Chloro-2-methylaniline
The molecular formula for 5-Chloro-2-methylaniline is C₇H₈ClN, with a nominal molecular weight of 141 Da.[2][3] Its EI-MS spectrum is characterized by several key fragmentation events driven by the chemical nature of the chloro, amino, and methyl functional groups.
The Molecular Ion (M⁺•)
The initial ionization event produces the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 141. A critical identifying feature is the presence of the M+2 isotope peak at m/z 143. This peak arises from the natural abundance of the ³⁷Cl isotope and its intensity is approximately one-third of the M⁺• peak, which corresponds to the ³⁵Cl isotope.[4][5] This iconic 3:1 isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule. Another observed peak is the [M-H]⁺ ion at m/z 140, likely formed by the loss of a hydrogen radical from the methyl or amino group, leading to a stabilized ion.
Primary Fragmentation Pathways
The fragmentation of 5-Chloro-2-methylaniline is dominated by cleavages that lead to the formation of stable cationic species. The most significant pathways are detailed below.
-
Loss of a Chlorine Radical ([M-Cl]⁺): The most prominent fragmentation route involves the homolytic cleavage of the C-Cl bond. This is a common pathway for halogenated aromatic compounds.[4][5] This cleavage expels a neutral chlorine radical (•Cl) and results in a highly abundant fragment ion at m/z 106 . The stability of this ion is a major driving force for this fragmentation.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Alpha-cleavage of the C-C bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃). This pathway produces a fragment ion at m/z 126 (with a corresponding isotope peak at m/z 128).
-
Secondary Fragmentation: Loss of HCN: The fragment ion at m/z 106 ([M-Cl]⁺) can undergo further fragmentation. A characteristic pathway for anilines and related nitrogen-containing aromatic compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule.[5][6] This leads to a smaller fragment ion at m/z 79 (106 - 27 = 79).
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathways for 5-Chloro-2-methylaniline.
Summary of Key Ions
The table below summarizes the principal ions observed in the mass spectrum of 5-Chloro-2-methylaniline.
| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway |
| 141/143 | [C₇H₈ClN]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₇H₇ClN]⁺ | Loss of •H from M⁺• |
| 126/128 | [C₆H₅ClN]⁺ | Loss of •CH₃ from M⁺• |
| 106 | [C₇H₈N]⁺ | Loss of •Cl from M⁺• |
| 79 | [C₆H₅]⁺ | Loss of HCN from the m/z 106 fragment |
Comparative Analysis: 5-Chloro-2-methylaniline vs. 2-Chloro-5-methylaniline
To truly appreciate the diagnostic power of fragmentation patterns, we can compare the spectrum of our target analyte with that of its structural isomer, 2-Chloro-5-methylaniline. While both compounds have a molecular ion at m/z 141/143, the relative abundances of their fragment ions are expected to differ.
The mass spectrum of 2-Chloro-5-methylaniline also shows a prominent peak at m/z 106, corresponding to the loss of the chlorine radical.[7] However, the key distinction often lies in the subsequent fragmentation steps or the relative intensities of the primary fragments. For instance, steric or electronic effects caused by the different substituent positions could influence the propensity for methyl loss versus other fragmentation pathways. In some cases, ortho-effects can promote unique rearrangements or eliminations, such as the loss of HCl, which might be less favorable in the meta-substituted isomer.[4] Careful comparison of the relative intensities of the m/z 126 ([M-CH₃]⁺) and m/z 106 ([M-Cl]⁺) peaks between the two isomers is crucial for differentiation.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
This protocol outlines a standard method for the analysis of 5-Chloro-2-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Objective: To obtain a reproducible electron ionization mass spectrum of 5-Chloro-2-methylaniline for identification and structural elucidation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of 5-Chloro-2-methylaniline (approx. 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 5-Chloro-2-methylaniline.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak and its characteristic chlorine isotope pattern.
-
Identify and assign structures to the major fragment ions based on the principles outlined in this guide.
-
Caption: Standard workflow for GC-MS analysis of 5-Chloro-2-methylaniline.
Conclusion
The mass spectrum of 5-Chloro-2-methylaniline is defined by a clear molecular ion showing a characteristic chlorine isotope pattern and a dominant fragmentation pathway involving the loss of a chlorine radical to form an abundant ion at m/z 106. Further fragmentation through the loss of a methyl radical or the subsequent elimination of HCN provides additional structural confirmation. By understanding these fragmentation mechanisms and comparing the resulting spectrum with that of its isomers, researchers can achieve unambiguous identification. The provided protocol offers a reliable, self-validating system for obtaining high-quality data to support this analysis.
References
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Benchchem. Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.
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Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.
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ResearchGate. Scheme 2. Proposed mechanisms for the fragmentation that lead to the...
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ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.
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PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 5-Chloro-2-methylaniline Hydrochloride
Introduction: The Critical Role of Purity in Synthesis and Development
5-Chloro-2-methylaniline hydrochloride is a vital building block in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.[1][2] As with any reagent in a multi-step synthesis, its purity is not a trivial specification but a cornerstone of experimental reproducibility, yield, and the ultimate safety and efficacy of the final product. Even seemingly minor impurities can lead to significant downstream consequences, including the formation of unwanted by-products, reduced catalytic efficiency, and the introduction of potentially toxic components.[3][4][5]
This guide provides an in-depth comparison of analytical strategies for assessing the purity of commercially available this compound. It is designed for researchers, chemists, and quality control professionals who require a robust understanding of how to qualify this critical starting material. We will delve into the "why" behind methodological choices, present a detailed protocol for a benchmark analytical technique, and offer a framework for interpreting data to select the appropriate reagent grade for your application.
Understanding the Impurity Profile: What to Look For
Impurities in this compound can originate from the synthetic route, subsequent degradation, or storage.[3][4] A common synthesis route involves the reduction of 4-chloro-2-nitrotoluene.[2][6] Based on this and other potential pathways, the following impurities should be considered:
-
Positional Isomers: Isomers such as 3-Chloro-2-methylaniline or 4-Chloro-2-methylaniline are notoriously difficult to separate from the desired product due to their similar physical properties. These can alter the intended reaction pathway.[7]
-
Starting Materials: Unreacted 4-chloro-2-nitrotoluene can remain in the final product.
-
Related Substances: By-products from the synthesis, such as dichlorinated or demethylated aniline derivatives, can be present.
-
Degradation Products: Over time, exposure to light, air, or temperature fluctuations can lead to the formation of oxidative or polymeric impurities.
The presence of these impurities can compromise drug safety and efficacy.[8][9] Regulatory bodies like the FDA and international councils demand thorough impurity profiling during every stage of drug development.[3][8]
Analytical Methodologies: A Multi-Pronged Approach
A comprehensive purity assessment rarely relies on a single technique. While one method may serve as the primary assay, others provide crucial orthogonal data for a complete picture.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of non-volatile organic molecules.[7] Reverse-phase HPLC (RP-HPLC) with UV detection is particularly well-suited for separating the main compound from its structurally similar impurities.[10][11] Its high sensitivity and resolving power make it ideal for quantifying impurities, even at trace levels.[7]
-
Gas Chromatography (GC): For assessing the presence of residual solvents or more volatile impurities, GC is the method of choice. Commercial specifications for 5-Chloro-2-methylaniline often list a purity value determined by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an invaluable tool for structural confirmation and can quickly identify the presence of major impurities if their signals do not overlap significantly with the main component.
-
Titration: Acid-base titration can be used to determine the overall assay of the hydrochloride salt, providing a measure of the total amine content. While precise, it is not specific and will not differentiate between the target molecule and other basic impurities.
Comparative Analysis of Commercial Grades: A Representative Study
The quality of this compound can vary between suppliers. The Certificate of Analysis (CoA) is the primary document detailing the purity and testing methodology. Below is a representative comparison based on typical data from different tiers of suppliers.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk Grade) |
| Advertised Purity | >99.5% | ≥98.0% | ≥98.0% |
| Analytical Method | HPLC (Area %) | HPLC (Area %)[12] | GC (Area %) |
| Identified Impurities | Isomer 1: <0.1%Unknown 1: <0.05%Total Impurities: <0.2% | Isomer 1: <0.5%Unknown 1: <0.3%Starting Material: <0.2% | Data not provided on CoA |
| Appearance | White to off-white crystalline powder | Light yellow to light red powder | Yellow to brown solid |
| Documentation | Comprehensive CoA with chromatogram | Standard CoA with purity value | Basic CoA with purity value only |
Interpretation:
-
Supplier A represents a high-purity grade suitable for late-stage drug development or when synthesizing reference standards, where impurity control is paramount. The use of HPLC and detailed impurity profiling provides a high degree of confidence.
-
Supplier B offers a grade suitable for general research and early-stage development. The purity is well-defined by HPLC.
-
Supplier C may be suitable for initial, non-critical screening studies or applications where cost is the primary driver. The use of GC might not resolve critical isomers, and the lack of a detailed impurity profile places the burden of qualification entirely on the end-user.
Detailed Experimental Protocol: RP-HPLC Method for Purity Determination
This protocol describes a robust, validated method for the purity analysis of this compound, designed to separate it from key potential impurities.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like chloroanilines.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively. A phosphate buffer is used to maintain a consistent pH (around 3.0), which is critical for ensuring the analyte is protonated and yields sharp, symmetrical peaks.[13]
-
Detection: A UV detector set at 254 nm is selected because this wavelength provides a good response for most aromatic compounds, allowing for the detection of the main peak and potential impurities.
-
Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility with the starting conditions of the HPLC system and prevent peak distortion.
Instrumentation and Materials
-
HPLC system with quaternary or binary pump, UV-Vis detector, column oven, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Analytical balance, volumetric flasks, and pipettes.
-
0.45 µm syringe filters.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the standard by accurately weighing the commercial material.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Visualization
Caption: RP-HPLC workflow for purity analysis.
Conclusion and Recommendations
The selection of a commercial this compound supplier should be a deliberate process guided by the specific demands of your application.
-
For High-Stakes Applications (e.g., GMP synthesis, late-stage R&D): Always choose a supplier that provides a comprehensive, product-specific CoA with an HPLC chromatogram. The additional cost is an investment in the reliability and success of your project. In-house verification of purity using a validated method like the one described is mandatory.
-
For General Research & Development: A product with a stated purity of ≥98% determined by HPLC is often sufficient. However, be aware of potential isomeric impurities that could affect reaction outcomes.
-
For Initial Screening: Lower-cost, bulk-grade materials can be used, but it is critical to perform in-house analysis to confirm identity and at least semi-quantitative purity before use.
Ultimately, a chemical reagent is not a commodity but a critical variable in your research. Trustworthiness is built on robust analytical data, and a thorough understanding of a reagent's purity profile is the first step toward reproducible and reliable science.
References
-
Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Chemical Purity and Its Impact on Manufacturing. Retrieved from [Link]
-
Lab Manager. (2025). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
-
Westlab. (2023). A Guide to Chemicals & Chemical Grades. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
XL-protein. (2023). Differentiating Chemical Purity Levels: From Reagent Grade to Pharmaceutical Grade. Retrieved from [Link]
-
Chempure. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. Retrieved from [Link]
-
Scirp.org. (2012). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylaniline hydrochloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. 5-Chloro-2-methylaniline hydrochloride, a common intermediate, presents specific hazards that demand a rigorous and informed disposal protocol. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to manage this chemical waste with the highest degree of safety and compliance.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates careful management.
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards:
-
Skin Irritation 2: Causes skin irritation.[1]
-
Serious Eye Irritation 2: Causes serious eye irritation.[1]
-
Carcinogenicity: Some sources classify the parent compound, 5-Chloro-o-toluidine, as a substance that may cause cancer.[2][3][4]
The hydrochloride salt form means it is typically a solid, but it has a low melting point and can be encountered as a liquid or a solidified melt.[5][6] Its primary danger lies in its toxicity and potential carcinogenicity, which is why preventing exposure through ingestion, skin contact, or inhalation of dust is paramount during any handling or disposal procedure.
Regulatory Framework: Non-Negotiable Compliance
Disposal is not a matter of laboratory preference but of strict regulatory adherence. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
This compound falls under the category of halogenated organic compounds (HOCs) .[7] Due to its toxicological profile, it must be disposed of as hazardous waste . It is a common misconception that a chemical must be explicitly on a "P" or "U" list to be hazardous; any waste that exhibits characteristics of toxicity, corrosivity, ignitability, or reactivity is also considered hazardous.
Therefore, the cardinal rule of disposal is: Do not discharge this compound or its contaminated materials into the sanitary sewer system or general trash. [8][9] All waste containing this compound must be collected, properly labeled, and transferred to a licensed hazardous waste management facility.
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams containing this compound, from initial generation to final containerization.
Caption: Decision workflow for handling and containerizing this compound waste.
Protocol for Managing Small Laboratory Spills
Accidents happen. A prepared response is essential to mitigate risk. This protocol is for minor spills (e.g., <100g) that do not pose an immediate respiratory threat.
Methodology:
-
Immediate Control & Assessment:
-
Alert personnel in the immediate area.
-
If the material is a solid and generating dust, or if the spill is large, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Eliminate all ignition sources as a general precaution.[8]
-
-
Personal Protective Equipment (PPE):
-
At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[8] For larger spills or where dust is present, a respirator may be required.
-
-
Containment:
-
Prevent the spill from spreading. For liquids, create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[10]
-
-
Absorption and Collection:
-
Cover the spill with an inert, non-combustible absorbent material.[11] Work from the outside in to minimize the contaminated area.
-
Causality: Using an inert material like sand or vermiculite is crucial because it does not react with the chemical, ensuring no hazardous byproducts are generated during cleanup.
-
Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a designated, leak-proof hazardous waste container.[8][12]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with warm, soapy water.[11]
-
Place all cleaning materials (gloves, cloths, etc.) into the same hazardous waste container.
-
-
Packaging and Labeling:
-
Seal the container.
-
Attach a completed hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound" and listing any other absorbed materials.
-
Protocol for Disposal of Unused or Waste Product
This procedure applies to leftover reagents, reaction byproducts, or contaminated materials from a synthesis.
Methodology:
-
Waste Segregation:
-
This is the most critical step. Dedicate a specific, compatible waste container solely for this compound and its associated waste (e.g., contaminated filter paper, disposable glassware).
-
Causality: Halogenated organic waste must be segregated because it requires a specific disposal pathway—high-temperature incineration with acid gas scrubbing.[13][14] Mixing it with non-halogenated solvents complicates and increases the cost of disposal. Do not use metal containers, especially if aqueous waste is present, due to the risk of corrosion.[5]
-
-
Containerization:
-
Use a chemically resistant container (e.g., polyethylene) with a secure, screw-top lid.
-
If disposing of the original product bottle, ensure the cap is tightly sealed.
-
-
Labeling:
-
Immediately label the container with a hazardous waste tag.
-
List "this compound" as the primary constituent and estimate its percentage. List any other solvents or reagents present. Accurate labeling is a legal requirement and essential for the safety of waste handlers.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel or a licensed waste contractor. The storage area should be secure and away from incompatible materials.
-
The Science of Ultimate Disposal: High-Temperature Incineration
The ultimate fate of this hazardous waste is destruction. For chlorinated organic compounds, the industry-standard and most environmentally sound method is high-temperature incineration in a specialized facility.[13][14]
Here’s why this method is chosen:
-
Complete Destruction: Incineration at temperatures typically above 800°C ensures the complete breakdown of the organic molecule into its basic components: carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[14]
-
Acid Gas Neutralization: The resulting hydrogen chloride is a corrosive acid. The flue gas from the incinerator is passed through a "scrubber," which uses an alkaline solution (like caustic soda) to neutralize the HCl gas, preventing its release into the atmosphere.[14]
-
Preventing Dioxin Formation: A critical aspect of incinerating chlorinated compounds is the risk of forming highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) if combustion is incomplete or occurs at lower temperatures.[15][16] Modern hazardous waste incinerators are engineered with precise temperature controls and flue gas handling to minimize the formation of these byproducts.[13]
By correctly segregating and labeling this waste, you ensure it is routed to a facility capable of this specialized and necessary treatment, completing the cycle of responsible chemical management.
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Mastering the Safe Handling of 5-Chloro-2-methylaniline Hydrochloride: A Guide for Laboratory Professionals
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the paramount importance of safety cannot be overstated. Among the vast array of compounds utilized in modern laboratories, 5-Chloro-2-methylaniline hydrochloride presents a specific set of handling challenges that demand a comprehensive and nuanced approach to safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is an aromatic amine, a class of compounds recognized for their potential health hazards.[1] A thorough understanding of its toxicological profile is the bedrock of a robust safety plan.
Key Hazards:
-
Carcinogenicity: This compound is suspected of causing cancer.[2][3] This classification necessitates stringent handling procedures to minimize all routes of exposure.
-
Acute Toxicity: It is harmful if swallowed and may be harmful in contact with skin.[4][5]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[4][6]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, underscoring the need for responsible disposal.[4]
These hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Hazard Statement |
| Carcinogenicity | Category 2 | Suspected of causing cancer[3] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation[3][4] |
| Skin Irritation | Category 2 | Causes skin irritation[4][6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | Toxic to aquatic life with long lasting effects[4] |
A Multi-Layered Defense: Personal Protective Equipment (PPE)
Given the carcinogenic and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. This is not merely a checklist, but a system designed to create multiple barriers between the researcher and the chemical.
Hand Protection: The First Line of Defense
The selection of appropriate gloves is critical, as many aromatic amines can be absorbed through the skin.[1] Standard disposable nitrile gloves may offer limited splash protection but are not suitable for prolonged or immersive contact.
-
Recommended Glove Materials: For handling this compound, more robust glove materials are necessary. Based on chemical resistance guides for aromatic and chlorinated solvents, the following are recommended:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including amines.[7]
-
Viton®: Provides excellent protection against chlorinated and aromatic solvents.[4]
-
Polyvinyl Alcohol (PVA): While highly resistant to aromatic and chlorinated solvents, it is not suitable for water-based solutions.[4]
-
-
Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a high risk of splashing, double gloving is a recommended practice. An inner nitrile glove can be worn beneath an outer, more chemically resistant glove.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves. Never reuse disposable gloves.[4]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3][4]
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, offers an additional layer of protection for the entire face and is strongly recommended when handling larger volumes or during procedures that could generate aerosols.
Body Protection: Preventing Skin Contact
To prevent accidental skin contact, appropriate laboratory attire is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable material should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Length Pants and Closed-Toe Shoes: These are standard requirements for any chemical laboratory to protect the lower body and feet from spills.
Respiratory Protection: A Critical Barrier Against Inhalation
Due to its potential carcinogenicity and the possibility of generating dust or aerosols, respiratory protection may be necessary. The need for and type of respiratory protection should be determined by a formal risk assessment.
-
Engineering Controls as the Primary Defense: The primary method for controlling inhalation exposure is through the use of engineering controls, such as a certified chemical fume hood. All work with this compound should be conducted within a fume hood.
-
Respirator Selection: If a risk assessment determines that respiratory protection is required, the following should be considered:
-
Air-Purifying Respirators (APR): A half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges is often suitable for aromatic amines.[8] NIOSH uses a color-coding system for respirator cartridges; organic vapor cartridges are designated with a black label.[9]
-
P100 Particulate Filter: If there is a risk of generating dust or aerosols, a P100 particulate filter should be used in combination with the OV cartridge.[9]
-
Fit Testing: A proper fit is crucial for the effectiveness of any tight-fitting respirator. A qualitative or quantitative fit test must be performed before initial use.[10]
-
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the potential for spills.
Weighing and Dispensing:
-
Solid Form: If weighing the solid, do so within the fume hood. Use a balance with a draft shield to prevent the dispersal of fine particles.
-
Liquid Form: If the compound is in solution, use appropriate volumetric glassware and a pipette with a bulb or a mechanical pipettor. Never pipette by mouth.
During the Procedure:
-
Maintain Situational Awareness: Be mindful of your actions and the location of all materials.
-
Keep Containers Closed: When not in use, ensure all containers of this compound are tightly sealed.
Storage:
-
Store in a Designated Area: Keep the compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[6]
-
Secure Storage: The storage area should be locked to restrict access to authorized personnel only.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Response: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
In Case of a Spill:
The following workflow outlines the steps for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
-
For a small spill: If you are trained and have the appropriate spill kit, you can clean it up yourself. Wear the PPE outlined above. Cover the spill with an inert absorbent material, such as vermiculite or sand.[11] Scoop the material into a designated, labeled container for hazardous waste.
-
For a large spill: Evacuate the area immediately and alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[12] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan: A Responsible End-of-Life for a Hazardous Compound
Proper disposal is a critical component of the chemical lifecycle, ensuring that hazardous materials do not harm the environment.
Waste Segregation and Collection:
-
Dedicated Waste Stream: All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.
-
Container Integrity: Use a chemically compatible, leak-proof container for waste collection. Keep the container closed when not in use.[13]
Disposal Methodology:
The primary and most appropriate method for the disposal of halogenated aromatic amines is incineration at a licensed hazardous waste facility.[14]
-
Why Incineration? High-temperature incineration, often in a rotary kiln, is effective at destroying the complex and hazardous structure of chlorinated aromatic compounds.[15] These facilities are equipped with advanced scrubbing systems to neutralize harmful combustion byproducts like hydrogen chloride.[16]
-
In-Lab Treatment is Not Recommended: Attempting to neutralize or treat this type of waste in a standard laboratory setting is not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.
Step-by-Step Disposal Procedure:
-
Collect Waste: As described above, collect all waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.
By adhering to this comprehensive guide, you can confidently and safely work with this compound, protecting yourself, your colleagues, and the environment, while advancing your critical research.
References
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PubMed. (n.d.). Chloroaromatic formation in incineration processes. Retrieved from [Link]
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CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
-
Chem Service. (2015, September 23). SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
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3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]
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Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
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University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
